Iron tungsten tetraoxide
Description
Overview of Wolframite-Type Tungstates and Research Significance
Wolframite-type tungstates are a class of materials with the general formula AWO₄, where 'A' is a divalent metal cation. These compounds typically form a monoclinic crystal structure. aps.org The structure is characterized by distorted octahedral [WO₆] and [AO₆] coordination groups. researchgate.net The specific crystal structure adopted by a tungstate (B81510) is largely influenced by the ionic radius of the divalent metal cation; those with smaller ionic radii, such as Fe²⁺, Mn²⁺, Co²⁺, and Ni²⁺, tend to form the wolframite-type monoclinic structure. aps.org In contrast, tungstates with larger cations like Ca²⁺, Ba²⁺, and Pb²⁺ typically exhibit a scheelite-type tetragonal structure. aps.org
The research significance of wolframite-type tungstates, including FeWO₄, stems from their diverse and technologically important properties. These materials are investigated for their potential in various fields:
Photocatalysis: FeWO₄ is considered a promising semiconductor photocatalyst due to its relatively low bandgap (approximately 1.8 to 2.0 eV), which allows it to absorb a wide range of light, and its non-toxic nature. researchgate.netresearchgate.net Research has explored its use in the degradation of environmental pollutants. researchgate.net
Magnetic Properties: The presence of transition metals with unfilled d-orbitals, such as iron in FeWO₄, imparts interesting magnetic properties to these materials. preprints.org For instance, MnWO₄, which shares the wolframite (B13744602) structure with FeWO₄, is a well-known multiferroic material. preprints.org
Energy Storage: Nanostructured FeWO₄ is being investigated as a potential anode material for both lithium-ion and sodium-ion batteries. esrgroups.org Its performance is attributed to the combined redox activity of iron and tungsten ions and the enhanced kinetics offered by nanostructuring. esrgroups.org
Gas Sensing and Microwave Technology: There is growing interest in preparing FeWO₄ nanostructures for applications in gas sensing and microwave technologies, although the properties of these nanoscale structures are still being explored. barcelocongresos.com.es
The study of wolframite-type tungstates under high pressure has also been a significant area of research. These studies are crucial for understanding the structural stability and phase transitions of these materials, which can lead to the discovery of new polymorphs with enhanced properties. mdpi.comaip.org
Historical Context of FeWO₄ Research
The history of research into iron tungsten tetraoxide is intrinsically linked to the discovery and study of the mineral wolframite. The existence of tungsten was first deduced in 1779 by Peter Woulfe from his analysis of wolframite, which is an iron manganese tungstate mineral. This foundational discovery paved the way for the investigation of tungsten-containing compounds. The element itself was later isolated, and its name, tungsten, is derived from Swedish words meaning "heavy stone."
Early research focused on the mineralogical and structural characterization of wolframite. Modern research into synthetic FeWO₄ and other wolframite-type tungstates gained momentum with the advent of advanced synthesis techniques and characterization methods in the mid-20th century. A significant body of early work on the high-pressure behavior of wolframites was conducted in the 1990s. preprints.org
In recent decades, research on FeWO₄ has diversified significantly, moving beyond fundamental characterization to explore its functional properties. The development of methods to synthesize FeWO₄ at the nanoscale has opened up new avenues of investigation into its size- and morphology-dependent properties. esrgroups.orgbarcelocongresos.com.es This has led to a surge in studies exploring its potential in photocatalysis, energy storage, and other advanced applications. researchgate.netesrgroups.org
Current Research Frontiers and Challenges for FeWO₄
Current research on this compound is vibrant and multifaceted, focusing on harnessing its unique properties for various technological advancements. Key research frontiers include:
Nanostructure Engineering: A major focus is on the controlled synthesis of FeWO₄ nanostructures with specific morphologies, such as nanoparticles, nanorods, and nanofibers. researchgate.net The goal is to tailor the material's properties by controlling its size and shape, which can significantly influence its catalytic activity and electrochemical performance. researchgate.netesrgroups.org
Composite Materials: Researchers are actively developing composite materials incorporating FeWO₄ to enhance its performance. For example, creating composites with materials like graphene or other semiconductors aims to improve charge separation and transport, boosting photocatalytic efficiency and energy storage capacity. exlibrisgroup.comallmultidisciplinaryjournal.com
Advanced Applications: The exploration of FeWO₄ in novel applications continues to be a priority. This includes its use in photo-Fenton processes for water treatment, as a magnetically recoverable photocatalyst, and in the development of multifunctional nanotheranostic platforms for biomedical applications. researchgate.netresearchgate.netresearchgate.net
High-Pressure Studies: The investigation of FeWO₄ and other wolframite-type tungstates under high pressure remains an active area of research. mdpi.comaip.org These studies are essential for understanding the fundamental physics of phase transitions and for the potential discovery of new materials with novel properties. mdpi.comaip.org
Despite the promising outlook, several challenges remain in the research and application of FeWO₄:
Synthesis Control: Achieving precise control over the size, morphology, and crystallinity of FeWO₄ nanostructures during synthesis can be challenging. esrgroups.org
Performance Enhancement: While FeWO₄ shows promise in photocatalysis and energy storage, its efficiency often needs to be improved for practical applications. This involves addressing issues like the recombination of photogenerated electron-hole pairs in photocatalysis and improving cycling stability and rate capability in batteries. researchgate.netexlibrisgroup.com
Understanding Structure-Property Relationships: A deeper understanding of the relationship between the crystal structure, electronic structure, and the resulting functional properties is crucial for the rational design of improved FeWO₄-based materials. esrgroups.org
Scalability and Cost-Effectiveness: For widespread application, scalable and cost-effective synthesis methods for high-quality FeWO₄ materials need to be developed. researchgate.net
The ongoing research efforts are focused on overcoming these challenges to unlock the full potential of this compound in various technological fields. frontiersin.org
Structure
2D Structure
Properties
CAS No. |
13870-24-1 |
|---|---|
Molecular Formula |
FeOW |
Molecular Weight |
255.68 g/mol |
IUPAC Name |
iron;oxotungsten |
InChI |
InChI=1S/Fe.O.W |
InChI Key |
SVHYQQLGPHVQFY-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Fe+3].[Fe+3].[W].[W] |
Canonical SMILES |
O=[W].[Fe] |
Origin of Product |
United States |
Synthetic Methodologies and Growth Processes of Iron Tungsten Tetraoxide
Polycrystalline Material Synthesis Approaches
The synthesis of polycrystalline FeWO₄ can be achieved through several methods, each offering distinct advantages in terms of reaction conditions, particle size control, and purity of the final product.
Solid-State Reaction Kinetics and Mechanisms
The solid-state reaction is a conventional and straightforward method for preparing polycrystalline FeWO₄. This technique typically involves the direct reaction of precursor powders at elevated temperatures.
A common approach involves the reaction of iron(II) oxide (FeO) and tungsten trioxide (WO₃). dtic.mil Another variation utilizes a mixture of iron(III) oxide (Fe₂O₃), iron (Fe), and tungsten trioxide (WO₃) in a 1/3:1/3:1 molar ratio. nsrrc.org.tw The reactants are thoroughly ground in an agate mortar to ensure intimate contact and homogeneity. The resulting powder is then pressed into bars or pellets and sealed in silica (B1680970) tubes under vacuum. nsrrc.org.tw These sealed ampoules are subjected to a controlled heating process, typically reaching temperatures around 1373 K (1100 °C) for several hours to facilitate the reaction and formation of FeWO₄. nsrrc.org.tw
Table 1: Parameters for Solid-State Synthesis of Polycrystalline FeWO₄
| Precursors | Molar Ratio | Reaction Temperature | Reaction Time | Reference |
| Fe₂O₃, Fe, WO₃ | 1/3 : 1/3 : 1 | 1373 K (1100 °C) | 12 hours | nsrrc.org.tw |
| FeO, WO₃ | Not specified | Not specified | Not specified | dtic.mil |
Hydrothermal and Solvothermal Synthesis Parameters
Hydrothermal and solvothermal methods offer excellent control over the size, morphology, and crystallinity of FeWO₄ nanoparticles at relatively lower temperatures compared to solid-state reactions. These methods involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions at elevated temperatures and pressures in a sealed vessel, such as a Teflon-lined autoclave.
In a typical hydrothermal synthesis, precursors like iron(II) sulfate (B86663) heptahydrate (FeSO₄·7H₂O) and sodium tungstate (B81510) dihydrate (Na₂WO₄·2H₂O) are dissolved in a solvent. utwente.nlresearchgate.net The solution is then sealed in an autoclave and heated to temperatures ranging from 100 °C to 200 °C for several hours. utwente.nlrsc.org The morphology of the resulting FeWO₄ can be controlled by adjusting parameters such as the pH of the solution, the type of solvent, the presence of surfactants like cetyltrimethylammonium bromide (CTAB), and the reaction time and temperature. tandfonline.comresearchgate.net For instance, the use of ethylene (B1197577) glycol as a solvent in a solvothermal process can lead to the formation of hierarchical platelike microcrystals. researchgate.net
Table 2: Parameters for Hydrothermal/Solvothermal Synthesis of FeWO₄
| Precursors | Solvent | Temperature | Time | Morphology | Reference |
| FeCl₃·6H₂O, Na₂WO₄·2H₂O | Ethylene Glycol | 200 °C | 12 hours | Hierarchical platelike microcrystals | researchgate.net |
| FeSO₄·7H₂O, Na₂WO₄·2H₂O | Water | 180 °C | 12 hours | Not specified | utwente.nl |
| Na₂WO₄·2H₂O, Glacial Acetic Acid | Choline chloride, Ethylene glycol, NaCl | 100 °C | 2 hours | Spherical nanoparticles | rsc.org |
Co-precipitation and Other Wet Chemical Routes
Co-precipitation is another versatile wet chemical route for the synthesis of FeWO₄. This method involves the simultaneous precipitation of iron and tungsten species from a solution by adding a precipitating agent. It is known for its simplicity, low cost, and ability to produce high-purity products at a high yield. semanticscholar.org
In a typical co-precipitation synthesis, aqueous solutions of an iron salt (e.g., iron(II) sulfate) and a tungsten salt (e.g., sodium tungstate) are mixed. utwente.nl A precipitating agent is then added to induce the formation of FeWO₄ precipitate. The properties of the final product can be tailored by controlling factors such as the concentration of reactants, pH, temperature, and the addition of chelating agents like citric acid, phthalic acid, or oxalic acid. researchgate.netsemanticscholar.org For example, using oxalic acid as a chelating agent has been shown to reduce the crystalline size of the resulting FeWO₄ nanoparticles. semanticscholar.org After precipitation, the product is typically washed to remove impurities and then dried.
The sol-gel method is another wet chemical approach that has been successfully employed for the synthesis of FeWO₄ nanoparticles. researchgate.nettandfonline.com This process involves the formation of a sol (a colloidal suspension of solid particles in a liquid) which then undergoes a transition to a gel (a solid network containing the liquid). This method allows for excellent control over the composition and microstructure of the final material. tandfonline.com
Single Crystal Growth Techniques
The availability of high-quality single crystals is essential for investigating the intrinsic anisotropic properties of FeWO₄. Several techniques have been developed for the growth of FeWO₄ single crystals.
Chemical Vapor Transport Reaction Methodologies
Chemical Vapor Transport (CVT) is a widely used technique for growing high-quality single crystals of various materials, including FeWO₄. nsrrc.org.twresearchgate.net This method relies on a reversible chemical reaction where a solid material is transported from a source zone to a growth zone via the gas phase, driven by a temperature gradient. A transport agent is used to convert the solid into a volatile species at the source temperature, which then decomposes and deposits as a crystal at the growth temperature.
For FeWO₄, single crystals have been successfully grown starting from a polycrystalline sample of the phase. nsrrc.org.twacs.org Chlorine or tellurium(IV) chloride (TeCl₄) can be used as the transport agent. dtic.milnsrrc.org.tw The polycrystalline FeWO₄ powder is placed at the hot end (source) of a sealed and evacuated fused silica tube, while the other end is kept at a slightly lower temperature (sink). For instance, a temperature gradient from 1000 °C (source) to 950 °C (sink) has been used with chlorine as the transport agent. nsrrc.org.tw The transport agent reacts with the FeWO₄ to form volatile species that diffuse to the colder end of the tube, where they decompose, leading to the growth of single crystals.
Table 3: Parameters for Chemical Vapor Transport Growth of FeWO₄ Single Crystals
| Starting Material | Transport Agent | Source Temperature | Sink Temperature | Reference |
| Polycrystalline FeWO₄ | Chlorine (2 mg/cm³) | 1000 °C | 950 °C | nsrrc.org.tw |
| Polycrystalline FeWO₄ | Tellurium(IV) chloride (2.3 mg/cc) | 985 °C | 900 °C | dtic.mil |
Crystal Growth from Flux Methods
The flux growth method is another important technique for obtaining single crystals of materials with high melting points or those that decompose before melting. youtube.com In this method, the constituent components of the desired crystal are dissolved in a molten salt (the flux), which acts as a high-temperature solvent. northwestern.edu The crystal growth occurs as the solution is slowly cooled, leading to supersaturation and subsequent nucleation and growth of the desired phase. youtube.com
While specific details for the flux growth of FeWO₄ are not as extensively documented in the provided search results as other methods, the general principle involves dissolving the precursor oxides (e.g., Fe₂O₃ and WO₃) in a suitable flux material at a high temperature. northwestern.edu The choice of flux is critical and depends on its melting point, viscosity, and reactivity with the crucible and the crystal components. After complete dissolution, the temperature is slowly lowered at a controlled rate (e.g., 0.1 to 10 °C per hour) to allow for the formation of large, high-quality single crystals. youtube.com Once the growth process is complete, the crystals are separated from the solidified flux, either by dissolving the flux in a suitable solvent or by mechanical means. youtube.com This method is particularly advantageous for growing large crystals as the charge-to-flux ratio is not limited by the solubility limit at the growth temperature when using a horizontal configuration with a temperature gradient. aps.org
Nanosynthesis Strategies and Morphology Control
The synthesis of iron tungsten tetraoxide nanostructures, such as nanosheets and nanoparticles, is a significant area of research due to the unique properties that emerge at the nanoscale. These strategies often involve wet-chemical routes that allow for precise control over the size, shape, and crystallinity of the final product.
Controlled Nanostructure Fabrication (e.g., Nanosheets, Nanoparticles)
Various methods have been successfully employed to produce FeWO₄ nanostructures. Hydrothermal and solvothermal synthesis, sol-gel processes, and co-precipitation are among the most common and effective techniques for fabricating both nanoparticles and more complex morphologies.
Hydrothermal Synthesis: This is a prevalent method for producing crystalline FeWO₄ nanoparticles and hierarchical structures. By reacting iron salts (e.g., ferrous sulfate heptahydrate, ferrous ammonium (B1175870) sulfate) with tungsten salts (e.g., sodium tungstate dihydrate) in an aqueous solution within a sealed autoclave at elevated temperatures (typically 140-200°C), researchers can create well-defined nanostructures. researchgate.netnih.govbibliotekanauki.pl For instance, one-pot hydrothermal procedures have been used to synthesize hyaluronic acid-functionalized FeWO₄ nanoparticles with a spherical-like morphology and a mean diameter of approximately 91.4 nm at 140°C for 8 hours. nih.gov Another study demonstrated the synthesis of FeWO₄ nanoparticles with an average size of about 150 nm. researchgate.net The morphology of the resulting nanoparticles can be significantly influenced by reaction parameters such as pH and the use of additives. For example, varying the pH can result in different shapes, from hexagonal flakes to nanorods. bibliotekanauki.pl
Sol-Gel Method: The sol-gel process offers a low-temperature route to synthesizing FeWO₄ nanoparticles. This technique typically involves the reaction of precursors like ferrous sulfate heptahydrate and sodium tungstate in the presence of a complexing agent or surfactant. One approach utilizes cetyltrimethylammonium bromide (CTAB) as a surfactant to control particle size and prevent agglomeration, yielding polycrystalline nanoparticles with sizes in the range of 30-40 nm. tandfonline.comtandfonline.com This method is valued for its simplicity and cost-effectiveness. tandfonline.comtandfonline.com
Co-precipitation: This method is noted for its good reproducibility and low cost. It involves the precipitation of FeWO₄ from a solution containing iron and tungstate ions. A co-precipitation-assisted hydrothermal method has been used to synthesize novel composites, indicating the versatility of this initial precipitation step. mdpi.com
Nanosheet Synthesis: The fabrication of two-dimensional (2D) FeWO₄ nanosheets has been achieved through a hydrothermal reaction of sodium tungstate and hydrochloric acid, with the crucial addition of iron(II) sulfate (FeSO₄). This process, conducted at 200°C, yielded nanosheets with a thickness of 20–30 nm and a width of 0.5–1 μm. The presence of FeSO₄ was essential for the formation of the nanosheet morphology.
| Synthesis Method | Precursors | Additives/Conditions | Resulting Nanostructure | Key Findings |
| Hydrothermal | Iron(II) sulfate heptahydrate, Sodium tungstate dihydrate | pH 8, 200°C, 12 h | Nanoparticles | Simple, environmentally friendly method for crystalline nanoparticles. bibliotekanauki.pl |
| Hydrothermal | FeSO₄·7H₂O, Na₂WO₄·2H₂O | Hyaluronic acid, 140°C, 8 h | Spherical-like nanoparticles (~91.4 nm) | Facile one-pot synthesis for functionalized nanoparticles. nih.gov |
| Sol-Gel | Ferrous sulfate heptahydrate, Sodium tungstate | CTAB surfactant | Polycrystalline nanoparticles (30-40 nm) | Low-temperature, simple technique yielding small, less impure nanoparticles. tandfonline.comtandfonline.com |
| Hydrothermal | Sodium tungstate, Hydrochloric acid | FeSO₄, 200°C | Nanosheets (20-30 nm thick) | FeSO₄ additive is critical for nanosheet formation. |
| Co-precipitation | - | - | Nanostructures (~145 nm) | Low-cost technology with good reproducibility. researchgate.net |
Growth Mechanisms of Nanomaterials
Understanding the growth mechanism is key to controlling the morphology of FeWO₄ nanomaterials. Several mechanisms have been proposed based on experimental observations.
For hydrothermally synthesized hierarchical microstructures, a self-assembly and Ostwald ripening process is often suggested. rsc.org The process begins with the formation of amorphous precursor particles. These initial particles then undergo a dissolution-recrystallization process, a phenomenon characteristic of Ostwald ripening, where larger, more stable crystals grow at the expense of smaller, less stable ones. rsc.orguq.edu.au In the presence of capping agents or structure-directing agents like ethylenediaminetetraacetic acid disodium (B8443419) salt (Na₂EDTA), these primary nanocrystals can self-assemble into more complex, hierarchical architectures like multilayer flower-like microcrystals. rsc.org
In the synthesis of FeWO₄ nanoparticles on a substrate like graphitic carbon nitride (g-C₃N₄) nanosheets via a solvothermal method, the growth begins with the nucleation of FeWO₄ on the surface of the g-C₃N₄. nih.govrsc.org As the reaction proceeds, these nuclei grow into nanoparticles through a self-assembly mechanism. The g-C₃N₄ nanosheets act as a support and dispersant, preventing the aggregation of the newly formed FeWO₄ nanoparticles. nih.govrsc.org A similar dissolution-recrystallization process is observed when amorphous FeWO₄ precipitates, prepared at room temperature, are subjected to hydrothermal treatment, leading to the formation of highly crystalline nanoparticles. uq.edu.au
Thin Film Deposition Methods
The deposition of FeWO₄ as thin films is essential for applications in electronics and sensors. Methods like pulsed laser deposition (PLD) and modified sol-gel techniques (dip-coating) have been explored for this purpose.
Pulsed Laser Deposition (PLD): This technique is effective for growing high-quality, crystalline thin films. It involves using a high-power laser to ablate a target material (in this case, iron-doped WO₃ or a composite containing lead, iron, and tungsten) inside a vacuum chamber, with the ablated material then depositing on a substrate. mdpi.comaip.org PLD allows for precise control over film stoichiometry, which is transferred from the target to the substrate. european-mrs.comaps.org It has been used to deposit iron-doped tungsten oxide films, where the substrate temperature and subsequent annealing play a critical role in determining the film's final properties. mdpi.com Epitaxial single-crystal films of complex oxides containing iron and tungsten have been grown on substrates like MgO (100) using PLD. aip.org
Polymeric Precursor Method (Dip-Coating): This is a modified sol-gel method used to prepare nanostructured FeWO₄ films. It involves preparing a polymerizable precursor solution containing the metal ions (from sources like WCl₆ and Fe(NO₃)₃). A substrate is then dipped into this solution, withdrawn at a controlled speed, and subsequently heated (annealed) to form the crystalline oxide film. cdmf.org.brnanoge.org This method has been successfully used to deposit films on conductive glass substrates, which are then annealed at temperatures around 500°C to achieve well-sintered, nanoplates-like structures. cdmf.org.br
Sputtering: While less specifically documented for FeWO₄, sputtering is a common physical vapor deposition (PVD) technique for related oxide films. aip.orgnih.gov In reactive magnetron sputtering, a tungsten target is sputtered in an argon/oxygen atmosphere to deposit tungsten oxide films. aip.org By co-sputtering from iron and tungsten targets or using a composite target, it is theoretically possible to deposit FeWO₄ films. The properties of sputtered films are highly dependent on parameters like sputtering power and gas pressure. nih.gov
Growth Mechanisms of Thin Films
The growth of thin films is a complex process involving the arrival of atoms or molecules at a substrate surface, their adsorption, diffusion, and eventual incorporation into a growing film.
In Pulsed Laser Deposition (PLD) , the growth mechanism is characterized by the near-stoichiometric transfer of material from the target to the film. european-mrs.com The laser-generated plasma plume contains high-energy species that enhance the mobility of adatoms on the substrate surface, which can facilitate the growth of dense, epitaxial (single-crystal-like) films. aps.org The final film structure is a result of the supersaturation of these species on the substrate surface. european-mrs.com
For films grown by the polymeric precursor method , the mechanism involves the thermal decomposition of the polymer-metal complex that coats the substrate. During annealing, the organic components are burned off, and the metal ions oxidize and crystallize to form the final inorganic film. The process allows for good control over the composition and homogeneity of the resulting film. cdmf.org.br
In sputtering , the growth involves the condensation of sputtered atoms onto the substrate. In reactive sputtering, chemical reactions occur on the substrate surface (e.g., tungsten atoms reacting with oxygen) to form the oxide film. The film's microstructure is determined by the energy of the arriving particles and the substrate temperature, which influences surface diffusion and nucleation density.
Influence of Deposition Parameters on Film Characteristics
The characteristics of FeWO₄ and related thin films are highly sensitive to the deposition parameters. Controlling these parameters is essential for tailoring the film's properties for specific applications.
| Deposition Method | Parameter | Influence on Film Characteristics |
| Pulsed Laser Deposition (PLD) | Substrate Temperature | Affects crystallinity and morphology. Higher temperatures (e.g., 600-720°C) can induce changes from nanoneedles to nanoporous structures, and then to nanowires and nanobands in Fe-doped WO₃ films. mdpi.com |
| Annealing Temperature | Drives crystalline phase changes. For Fe-doped WO₃, annealing from 700°C to 750°C can transform the structure from γ-monoclinic to a hexagonal phase. mdpi.com | |
| Laser Fluence | Affects the energy of the ablated species and can influence film stoichiometry and density. european-mrs.com | |
| Background Gas Pressure | Controls the kinetics of the plasma plume expansion and can affect the film's stoichiometry and defect concentration. european-mrs.com | |
| Sputtering | Sputtering Power | Influences the deposition rate and the concentration of elements in the film. In WOₓ films, increasing power can increase the weight percentage of tungsten. nih.gov |
| Gas Pressure | Affects the energy of sputtered particles reaching the substrate, which in turn influences film density and stress. aip.org | |
| Oxygen/Argon Gas Ratio | Determines the stoichiometry of the oxide film in reactive sputtering. aip.org | |
| Polymeric Precursor Method | Annealing Temperature | Crucial for the crystallization of the film. For AWO₄ films, annealing at 500°C leads to crystalline structures. cdmf.org.br |
Advanced and Non-Equilibrium Synthetic Routes
Beyond conventional methods, advanced and non-equilibrium synthetic routes are being explored to produce FeWO₄ with unique properties. These techniques often involve high-energy processes that can create novel structures and phases.
Sonochemical Synthesis: This method utilizes the energy of ultrasonic cavitation to drive chemical reactions. It has been employed for the one-pot synthesis of FeWO₄-reduced graphene oxide (rGO) composite nanostructures. uai.clbohrium.com The intense local heating and pressure generated by the collapse of cavitation bubbles can facilitate the formation of nanoparticles and their uniform distribution on the rGO surface. uai.cl This is considered a facile method for producing nanocomposites for applications like supercapacitors. uai.clresearchgate.net
Microwave-Assisted Synthesis: This technique uses microwave irradiation to rapidly and uniformly heat the reaction mixture. While more commonly reported for the synthesis of iron oxide (Fe₃O₄) nanocrystals, the principles can be extended to mixed-metal oxides. gdut.edu.cnmdpi.comacs.org Microwave synthesis is known for being simple, efficient, and economic, allowing for the rapid production of nanoparticles with controlled morphology. gdut.edu.cnacs.org
Mechanochemical Synthesis (Tribochemical): This non-equilibrium method involves the use of mechanical energy, typically through high-energy ball milling, to induce chemical reactions and structural changes. researchgate.netmdpi.com It has been shown that FeWO₄ can be synthesized in situ during high-speed sliding contact between tungsten carbide-containing materials and steel. mdpi.com This tribochemical synthesis occurs due to the high local pressures and temperatures at the sliding interface, leading to the formation of a self-lubricating layer. mdpi.com
Topotactic Transformations in FeWO₄ Formation
A topotactic transformation is a solid-state chemical reaction in which the crystal lattice of the product phase demonstrates a distinct and predictable crystallographic orientation relative to the precursor's lattice. This structural relationship arises because the transformation occurs through a minimal rearrangement of the atomic framework. This synthetic strategy is an emerging pathway for creating materials with unique functional properties.
While the direct synthesis of this compound via a topotactic transformation from a precursor crystal is not extensively detailed, its involvement in related reactions highlights its chemical versatility. For instance, research has demonstrated that FeWO₄ itself can serve as a precursor in a topotactic reaction to form a new ternary transition metal nitride, FeWN₂. acs.org This indicates that the fundamental structural units within FeWO₄ can be chemically converted into a new material while preserving a degree of structural heritage.
Another related approach involves using templates to guide the formation of FeWO₄ nanostructures. In one study, FeWO₄ nanoparticles were successfully produced by first depositing an amorphous iron oxide film onto the surface of tungsten disulfide (WS₂) nanotubes, followed by high-temperature annealing. weizmann.ac.il This method, where the final product is formed on a nanostructured template, represents a sophisticated route to hybrid nanostructures, although it is not a classic bulk topotactic transformation. These examples underscore the potential for using structurally-directed chemical reactions in the synthesis of FeWO₄ and its derivatives, even if the direct topotactic formation of FeWO₄ is a less-explored route.
Novel Synthetic Routes for Quantum Materials
The development of advanced materials, including those with potential quantum applications, relies heavily on the ability to synthesize them with high purity, controlled crystallinity, and tailored nanoscale morphologies. For this compound, several novel synthetic routes have been established that provide this level of control, yielding materials suitable for applications in energy storage and photocatalysis. These methods often involve wet-chemical processes that allow for synthesis under milder conditions compared to traditional solid-state reactions.
Hydrothermal and Solvothermal Synthesis The hydrothermal method is a versatile and widely used technique for producing crystalline FeWO₄ with diverse morphologies. researchgate.net This process involves a chemical reaction in an aqueous solution within a sealed, heated vessel called an autoclave. By carefully controlling parameters such as temperature, reaction time, and the use of additives, the morphology of the resulting FeWO₄ can be precisely engineered. For example, flower-like hierarchical microcrystals composed of nanosheets have been synthesized via a simple hydrothermal process. researchgate.net In a similar vein, the solvothermal method, which uses a non-aqueous solvent, has been employed to create peony-like FeWO₄ microspheres. researchgate.net
This route is particularly effective for creating composites and heterostructures. Three-dimensional FeWO₄/graphene mesoporous composites, featuring FeWO₄ nanospheres of 5–15 nm, have been synthesized through an in-situ self-assembled hydrothermal route, demonstrating excellent performance as anode materials for Li-ion and Na-ion batteries. nih.gov Similarly, CoWO₄/FeWO₄ heterojunction composites have been fabricated using a hydrothermal process for enhanced photocatalytic activity. tandfonline.com
Sol-Gel and Co-precipitation Methods The sol-gel process is another important low-temperature method for synthesizing FeWO₄ nanoparticles. This technique involves the transition of a solution system (the 'sol') into a solid-like gel phase. It has been used to prepare FeWO₄ photocatalysts at room temperature using precursors like iron(II) sulfate and sodium tungstate. researchgate.net
The co-precipitation method is also frequently employed, often in conjunction with hydrothermal treatment. This approach involves the simultaneous precipitation of iron and tungstate ions from a solution. For instance, a co-precipitation-assisted hydrothermal method was used to synthesize iodine-doped FeWO₄ anchored on graphene oxide (I-FeWO₄/GO) nanosheets, which showed enhanced photocatalytic degradation of methylene (B1212753) blue under sunlight. nih.gov
Solution Combustion Synthesis Solution combustion is a relatively simple and rapid technique for producing nanoparticles. It has been used to prepare FeWO₄ nanoparticles with an average crystalline size of 19 nm. The process involves an exothermic reaction in a solution containing the metal precursors and a fuel. Materials synthesized via this route have shown a band gap of approximately 2.2 eV, making them suitable for photoelectrochemical applications. researchgate.net
The following tables summarize the various synthetic approaches and specific research findings for producing this compound.
Table 1: Comparison of Novel Synthetic Methodologies for this compound
| Synthesis Method | Description | Typical Precursors | Key Advantages | Reference |
|---|---|---|---|---|
| Hydrothermal/Solvothermal | Chemical reaction in an aqueous or non-aqueous solvent within a sealed, heated autoclave. | Iron salts (e.g., FeSO₄), Tungsten salts (e.g., Na₂WO₄) | Excellent control over crystallinity, size, and morphology (nanosheets, flower-like structures); suitable for composite formation. | researchgate.net |
| Sol-Gel | Formation of a solid 'gel' phase from a colloidal 'sol' solution, often at or near room temperature. | Iron(II) sulfate, Sodium tungstate(VI) | Low cost, low temperature, good for producing photocatalytically active materials. | researchgate.net |
| Co-precipitation | Simultaneous precipitation of metal ions from a solution. Often combined with other methods like hydrothermal treatment. | Mohr's salt, Sodium tungstate dihydrate | Simple procedure, effective for creating doped materials and composites with graphene oxide. | nih.gov |
| Solution Combustion | A rapid, exothermic reaction in a solution containing metal precursors and a fuel. | Not specified | Simple and fast method for producing nanoparticles with defined crystalline size and optical properties. | researchgate.net |
Table 2: Detailed Research Findings on the Synthesis of this compound
| Method | Precursors | Conditions | Resulting Morphology | Key Finding/Application | Reference |
|---|---|---|---|---|---|
| Hydrothermal | Not specified | 220 °C for 24 h | Flower-like structures | Demonstrates morphological control via temperature and time for potential use in Li-ion batteries. | researchgate.net |
| Hydrothermal (in-situ self-assembly) | Not specified | Not specified | 5-15 nm nanospheres on graphene | Composite material exhibits high capacity and stability for Li-ion and Na-ion batteries. | nih.gov |
| Co-precipitation-assisted Hydrothermal | Mohr's salt, Sodium tungstate dihydrate, Potassium iodide, Graphene oxide | 200 °C for 12 h (for I-FeWO₄); 160 °C for 6 h (for composite) | Iodine-doped FeWO₄ on graphene oxide nanosheets | Doping reduced the bandgap from 2.8 eV to 2.6 eV, enhancing sunlight-driven photocatalysis. | nih.gov |
| Solution Combustion | Not specified | Not specified | Nanoparticles (avg. size 19 nm) | Resulting material has a band gap of ~2.2 eV, suitable for photoelectrochemical water splitting. | researchgate.net |
| Hydrothermal | Not specified | Various molar concentrations | Irregular aggregates and sheets | CoWO₄/FeWO₄ heterojunctions show efficient degradation of Congo Red dye under visible light. | tandfonline.com |
Crystallographic Structure and Defect Chemistry of Iron Tungsten Tetraoxide
Crystal Structure Determination and Refinement
Iron tungsten tetraoxide (FeWO₄), commonly known as ferberite, possesses a well-defined crystal structure that has been the subject of extensive research. Its crystallographic properties are foundational to understanding its physical and chemical behaviors.
This compound crystallizes in the wolframite-type monoclinic structure, which is characterized by the P2/c space group. materialsproject.orgacs.orgsemanticscholar.org This structure is a common arrangement for tungstates with small divalent cations. semanticscholar.org The crystal system is monoclinic, meaning the unit cell has three unequal axes with one non-orthogonal angle (β). materialsproject.orgacs.org Rietveld refinements of X-ray diffraction data have consistently confirmed this structural model. semanticscholar.orgnsrrc.org.tw
The unit cell parameters for FeWO₄ have been determined with high precision. While values vary slightly across different studies, they are generally in close agreement. The structure can be described as a slightly deformed hexagonal closest-packed lattice of oxygen atoms, where the Fe²⁺ and W⁶⁺ ions occupy half of the available octahedral sites. researchgate.net
| Parameter | Value | Source |
|---|---|---|
| a | 4.70 Å | materialsproject.org |
| b | 5.66 Å | materialsproject.org |
| c | 4.99 Å | materialsproject.org |
| β | 90.13º | materialsproject.org |
| a | 4.732 Å | acs.org |
| b | 5.707 Å | acs.org |
| c | 4.965 Å | acs.org |
| β | 90.00º | acs.orgresearchgate.net |
The fundamental building blocks of the FeWO₄ crystal structure are distorted FeO₆ and WO₆ octahedra. semanticscholar.orgmaterialsproject.org In this arrangement, both the iron (Fe²⁺) and tungsten (W⁶⁺) cations are octahedrally coordinated by six oxygen atoms. acs.orgresearchgate.net These octahedra are not perfectly regular; the central metal atoms are shifted from their ideal positions, leading to a range of metal-oxygen bond lengths. materialsproject.orgacs.org
Key structural features include:
Octahedral Chains: The FeO₆ and WO₆ octahedra each form separate, infinite zigzag chains that run parallel to the materialsproject.org (or c-axis) direction. acs.orgsemanticscholar.orgresearchgate.net
Edge Sharing: Within each chain, the octahedra of the same type (either FeO₆ or WO₆) are linked by sharing edges. acs.orgsemanticscholar.orgresearchgate.net
Corner Sharing: Each chain of FeO₆ octahedra is connected to four surrounding WO₆ chains, and vice versa, through corner-sharing oxygen atoms. acs.orgsemanticscholar.org
The distortion within the octahedra is significant. The FeO₆ octahedron is particularly distorted due to the Jahn-Teller effect, which is expected for the high-spin d⁶ electronic configuration of the Fe²⁺ cation. researchgate.netresearchgate.net
| Bond | Distance Range (Å) | Source |
|---|---|---|
| W–O | 1.81 - 2.13 | materialsproject.org |
| Fe–O | 2.05 - 2.11 | materialsproject.org |
| W–O | 1.79 - 2.13 | acs.org |
| Fe–O | 2.06 - 2.18 | acs.org |
Structural Distortions and Lattice Dynamics
The deviation of the FeO₆ and WO₆ octahedra from perfect symmetry is a critical aspect of the FeWO₄ structure. These distortions influence the material's electronic and photoluminescent properties. rsc.org As previously noted, the distortion in the FeO₆ octahedra is largely driven by the Jahn-Teller effect. researchgate.net
Under high pressure, the FeO₆ octahedra are more compressible than the WO₆ octahedra. acs.org This is due to a more significant compression of the Fe-O bond distances compared to the W-O distances. acs.org Despite the significant volume contraction under pressure, the Jahn-Teller distortion of the FeO₆ octahedra is not suppressed at pressures up to 20 GPa. acs.org The study of lattice dynamics through Raman spectroscopy, complemented by first-principles calculations, provides further insight into the vibrational modes of the crystal lattice and how they respond to pressure, although a detailed analysis of the phonon modes is beyond the scope of this structural overview. acs.orgacs.org
Jahn-Teller Distortion in FeO₆ Octahedra
The geometric arrangement of ions in many transition metal complexes can be explained by the Jahn-Teller effect, which states that any non-linear molecule in a degenerate electronic state will be unstable and will undergo a distortion to lower its symmetry and energy, thereby removing the degeneracy. arxiv.orgillinois.educityu.edu.hk
In this compound, the iron exists in the +2 oxidation state (Fe²⁺), situated within an octahedral coordination environment formed by six oxygen atoms (FeO₆). The Fe²⁺ ion has a d⁶ electronic configuration. In a high-spin octahedral field, this corresponds to a t₂g⁴e_g² configuration. The degeneracy arises from the asymmetrical filling of the t₂g orbitals (one orbital having a pair of electrons while the other two have single electrons).
This electronic degeneracy triggers a Jahn-Teller distortion. While the effect is most pronounced for asymmetrically occupied e_g orbitals (as seen in d⁹ or high-spin d⁴ complexes), it is also present for degenerate t₂g orbitals, although the resulting distortion is typically weaker. illinois.edunetzsch.com For the high-spin d⁶ configuration of Fe²⁺ in FeWO₄, a dynamic Jahn-Teller effect is expected. netzsch.com This leads to a geometric distortion of the FeO₆ octahedra, a fact that is confirmed by structural analyses which describe the wolframite (B13744602) structure as containing distorted FeO₆ and WO₆ octahedra. nih.govacademie-sciences.fr
Anisotropic Thermal Expansion Behavior
Crystalline materials often exhibit anisotropic thermal expansion, meaning the extent of expansion or contraction with temperature varies along different crystallographic directions. This phenomenon is rooted in the anisotropy of the crystal structure and bonding forces. researchgate.netacs.org
This anisotropic compressibility can be directly correlated with the material's crystal structure. The wolframite structure consists of alternating chains of FeO₆ and WO₆ octahedra that run along the b-axis. The FeO₆ octahedra are observed to be more compressible than the WO₆ octahedra. Consequently, the change in the volume of the more compressible FeO₆ octahedra preferentially favors dimensional changes along the b-axis, where these chains are aligned. scm.com This structural arrangement strongly suggests that the thermal expansion behavior would also be anisotropic, with a different thermal expansion coefficient along the b-axis compared to the a- and c-axes.
Phonon Dispersion Relations
Phonons are quantized modes of vibration that occur in a crystal lattice, and their dispersion relations (the relationship between frequency and wavevector) are fundamental to understanding a material's thermal and vibrational properties. According to group-theory analysis for the monoclinic structure of FeWO₄, there are 36 vibrational modes at the Γ point of the Brillouin zone. Of these, 33 are optical modes and 3 are acoustic modes. scm.com
The optical modes are further classified by symmetry, with 18 being Raman-active (8A_g + 10B_g) and the remainder being infrared-active or silent. scm.com Experimental measurements using Raman spectroscopy have identified numerous of these active modes, providing insight into the vibrational dynamics of the FeWO₄ lattice. Notably, some weaker modes have only recently been reported. scm.com
The wavenumbers of the experimentally observed Raman modes for FeWO₄ at ambient pressure are summarized below.
| Symmetry | Wavenumber (cm⁻¹) |
|---|---|
| B_g | 142 |
| A_g | 172 |
| A_g | 192 |
| B_g | 220 |
| A_g | 255 |
| B_g | 300 |
| B_g | 325 |
| A_g | 350 |
| B_g | 382 |
| A_g | 410 |
| B_g | 440 |
| B_g | 510 |
| A_g | 550 |
| B_g | 590 |
| B_g | 690 |
| A_g | 790 |
| B_g | 880 |
| A_g | 905 |
Defect Chemistry and Point Defects
The properties of crystalline solids are significantly influenced by the presence of point defects, which are imperfections occurring at a single lattice site. These can include vacancies (missing atoms), interstitials (atoms in non-lattice sites), and substitutions (one type of atom replacing another).
Impurity Incorporation and Its Impact on Structure (e.g., Fe³⁺)
In nominally pure crystals of FeWO₄, the iron is expected to be entirely in the Fe²⁺ state to maintain charge neutrality with W⁶⁺ and O²⁻ ions. However, experimental studies have shown that this ideal stoichiometry is not always achieved. Thermoelectric power measurements on synthetic FeWO₄ crystals have suggested the presence of a small percentage of iron in the +3 oxidation state (Fe³⁺). scm.com
Defect Formation Energy Calculations
The concentration of any given point defect in a crystal at thermal equilibrium is determined by its formation energy: defects with lower formation energies will be more abundant. nasa.gov The defect formation energy (E_f) is calculated as the energy difference between a supercell containing the defect and a perfect bulk crystal, adjusted for the chemical potentials of the atoms added or removed. nasa.govkobv.de
For a defect X in a charge state q, the formation energy is given by:
E_f(X^q) = E_tot(X^q) - E_tot(bulk) - Σn_iμ_i + q(E_V + E_F)
where E_tot(X^q) is the total energy of the supercell with the charged defect, E_tot(bulk) is the total energy of the perfect bulk supercell, n_i is the number of atoms of element i added or removed, μ_i is the atomic chemical potential, q is the charge state of the defect, E_V is the valence band maximum, and E_F is the Fermi level. kobv.de
First-principles calculations based on density functional theory (DFT) are a powerful tool for determining these energies. kobv.de Such calculations for FeWO₄ would involve creating large supercells of the crystal structure, introducing specific defects (like an iron vacancy, a tungsten interstitial, etc.), and calculating the total energy of the system. While this methodology is well-established, specific calculated values for the formation energies of various vacancies and interstitials in this compound are not currently available in published literature.
Extended Structural Defects
Beyond point defects, crystalline materials can also contain extended defects, which are imperfections that extend through one, two, or three dimensions. These include dislocations (1D), stacking faults and grain boundaries (2D), and precipitates (3D).
In this compound, transmission electron microscopy (TEM) studies have revealed the presence of stacking faults. scm.com A stacking fault is a disruption in the regular sequence of atomic planes within the crystal. The occurrence of these planar defects in FeWO₄ has been attributed to the similarity in the atomic environments of the iron and tungsten species, which may lower the energy penalty for creating such a fault. scm.com The presence of extended defects like stacking faults can significantly influence the mechanical and electronic properties of the material.
Stacking Faults and Their Crystallographic Description
Stacking faults are two-dimensional planar defects that represent an interruption in the regular stacking sequence of atomic planes within a crystal lattice. wikipedia.org In a perfect close-packed structure, atomic layers are stacked in a specific repeating sequence, such as ABCABC... for a face-centered cubic (FCC) structure. A stacking fault introduces a deviation from this sequence, for instance, an ABCBCABC... pattern, which creates a localized region with a different stacking order. wikipedia.org
The formation of such a fault carries an energy penalty known as the Stacking-Fault Energy (SFE), typically denoted as γSFE and measured in units of energy per area (e.g., mJ/m²). wikipedia.org The SFE is a critical material property that influences the behavior of dislocations. In materials with low SFE, dislocations tend to dissociate into partial dislocations separated by a wide stacking fault ribbon, making dislocation movement more constrained. Conversely, in high SFE materials, stacking faults are narrow or non-existent, allowing for different deformation mechanisms like cross-slip. wikipedia.org
While specific experimental values for the SFE of this compound are not extensively documented, the concept is highly relevant to its structure. The FeWO₄ lattice is based on a distorted hexagonal close-packed arrangement of oxygen atoms. researchgate.net Planar defects like stacking faults can occur within this oxygen sublattice. Furthermore, research on related transition metal oxides, such as tungsten trioxide (WO₃), has shown that defects can induce the formation of stacking faults, which in turn modulate the material's electronic structure and can transform an otherwise inert material into a highly active one. nih.gov
Dislocation Structures and Grain Boundaries
Dislocations are one-dimensional (linear) defects that play a central role in the mechanical properties of crystalline materials. They represent an extra half-plane of atoms inserted into the crystal lattice (an edge dislocation) or a shear displacement of one part of the crystal relative to another (a screw dislocation). The movement of dislocations under applied stress is the primary mechanism of plastic deformation in metals and many ceramic materials.
Studies on the constituent metals of FeWO₄, such as tungsten, provide insight into the expected defect behaviors. In polycrystalline tungsten, nanoindentation experiments have revealed that dislocation pile-ups occur in the vicinity of grain boundaries. researchgate.net These pile-ups can create stress concentrations that lead to the transmission of dislocations into adjacent grains, a key process in plastic deformation. researchgate.net Atomistic simulations of grain boundaries in body-centered cubic (BCC) metals like tungsten and iron have shown that these interfaces can have complex structures and may even undergo phase transitions. github.iouni-graz.at Field-emission ion microscopy has been used to observe the structure of large-angle grain boundaries in tungsten, revealing stepped structures where the height of the steps can vary from a single atomic parameter to several hundred. ras.ru These steps are often associated with the presence of partial dislocations that accommodate the mismatch between grains. ras.ru
Defect Engineering for Enhanced Functionality
Defect engineering is the intentional introduction and control of defects within a material's crystal structure to modify and enhance its properties. In transition metal oxides like this compound, this strategy is particularly effective for tuning electronic, optical, and catalytic functionalities.
A primary focus of defect engineering in oxides is the control of oxygen vacancies. The WO₃ lattice, for example, shows a significant tolerance for oxygen vacancies, which have been linked to enhanced photocatalytic properties. acs.org The creation of these vacancies can modulate the electronic structure, improve charge storage kinetics, and boost electrocatalytic activity for reactions like oxygen reduction. nih.govresearchgate.net
Similarly, studies on iron oxides, such as wüstite (FeₓO), demonstrate a direct link between the concentration of defects and the resulting lattice distortions and microstructure. doaj.orgresearchgate.net By controlling the defect concentration in wüstite, it is possible to govern the nucleation and growth of iron microstructures during reduction processes. doaj.org
Another powerful defect engineering technique is doping, where foreign atoms are intentionally introduced into the host lattice. For instance, doping tungsten oxide with iron has been shown to be an effective way to tune its optical band gap. researchgate.net This is possible because the ionic radii of W⁶⁺ (0.62 Å) and Fe³⁺ (0.64 Å) are very similar, allowing for the substitution of iron into the tungsten oxide lattice. This doping can enhance photocatalytic activity by narrowing the band gap and reducing the recombination rate of electron-hole pairs. researchgate.net These findings suggest that similar defect engineering strategies—controlling oxygen vacancy concentrations and introducing specific dopants—could be employed to tailor the properties of this compound for advanced applications in catalysis, electronics, and energy conversion.
Electronic Structure and Advanced Spectroscopy of Iron Tungsten Tetraoxide
Electronic Band Structure Theory and Calculation
The theoretical investigation of FeWO₄'s electronic structure relies on sophisticated computational methods to solve the quantum mechanical equations governing electron behavior within the crystal lattice. These calculations are essential for interpreting experimental data and predicting material properties.
Density Functional Theory (DFT) is a primary computational tool for calculating the electronic structure of materials like FeWO₄. However, standard DFT approximations often fail to accurately describe the behavior of strongly correlated electrons, such as those in the 3d orbitals of iron. To address this, modified approaches like GGA+U and hybrid functionals are employed.
The GGA+U method incorporates a Hubbard U term to the standard Generalized Gradient Approximation (GGA) functional. This term better accounts for the on-site Coulombic repulsion among localized d-electrons, which is crucial for accurately modeling materials containing transition metals. For FeWO₄, first-principles calculations have been performed using the GGA+U method with the Perdew–Burke–Erzerhof for solids (PBEsol) functional to manage the strong correlation of electrons in the d shell. acs.org In these studies, the effective U parameter (Ueff), which is the difference between the Coulomb interaction (U) and the onsite exchange interaction (JH), is critical. Values of U = 6 eV and JH = 0.95 eV have been successfully used in studies of FeWO₄ and similar compounds. acs.org Another study utilized a configuration-interaction-based cluster model for an FeO₆ octahedron, adapting parameters to match experimental results with a Udd of 5 eV. aps.org
Hybrid functionals , such as the Heyd–Scuseria–Ernzerhof (HSE06) screened hybrid functional, offer another powerful approach. rsc.orgarxiv.org These functionals mix a portion of the exact Hartree-Fock (HF) exchange with the DFT exchange-correlation functional. researchgate.netscielo.br This method often provides more accurate predictions of band gaps and electronic properties compared to standard GGA or GGA+U approaches. acs.orgaps.org Calculations using the HSE06 functional have been shown to yield results for FeWO₄'s lattice parameters and band gap that are in good agreement with experimental values. rsc.orgarxiv.org
| DFT Approach | Functional | Ueff / HF Exchange | Key Application |
| GGA+U | PBEsol | U = 6 eV, JH = 0.95 eV | Accounting for strong d-electron correlation acs.org |
| GGA+U | (Cluster Model) | Udd = 5 eV | Modeling iron contribution to valence band aps.org |
| Hybrid Functional | HSE06 | N/A | Accurate band gap and electronic structure prediction rsc.orgarxiv.org |
Ab initio (or first-principles) calculations are performed without using experimental data as input, other than fundamental physical constants. For FeWO₄, these calculations are typically implemented within the DFT framework. The Vienna Ab initio Simulation Package (VASP) is a commonly used software for such computations. acs.orgrsc.org These simulations employ methods like the projector-augmented wave (PAW) to describe the interaction between the core and valence electrons. acs.orgrsc.org To ensure precision, a high plane-wave energy cutoff, such as 520 eV, is used. acs.org The calculations consider the material's magnetic configuration, finding the antiferromagnetic state to be the lowest in energy for FeWO₄. acs.org
Density of States Analysis
The Density of States (DOS) provides crucial information about the distribution of electronic states at different energy levels. Analysis of the total and partial DOS reveals the specific contributions of each element's orbitals to the electronic structure.
The electronic structure of FeWO₄ near the Fermi level is dominated by the orbitals of iron, tungsten, and oxygen. researchgate.net
Valence Band: The top of the valence band (Valence Band Maximum, VBM) is predominantly composed of Fe 3d states. rsc.org The O 2p states are also major contributors throughout the entire valence band region. amazonaws.com The W 5d states contribute as well, but their maximum contribution is found in the lower parts of the valence band. amazonaws.com Photoelectron spectroscopy studies confirm that a distinct peak close to the Fermi level, at around 1 eV binding energy, is related to the Fe 3d states. aps.org This feature is a signature of the Fe²⁺ 3d⁶ high-spin configuration. aps.org
Conduction Band: The bottom of the conduction band (Conduction Band Maximum, CBM) is primarily dominated by the empty W 5d states. rsc.org The empty Fe 3d states also contribute significantly to the conduction band. amazonaws.com
This electronic configuration, with highly localized transition-metal d states at both the VBM and CBM, is a key characteristic of iron tungstate (B81510). arxiv.org
| Band | Primary Contributing Orbitals | Secondary Contributing Orbitals |
| Valence Band | Fe 3d, O 2p rsc.orgamazonaws.com | W 5d amazonaws.com |
| Conduction Band | W 5d rsc.org | Fe 3d amazonaws.com |
Orbital hybridization, the mixing of atomic orbitals to form new hybrid orbitals, plays a significant role in the electronic properties of FeWO₄. There is evidence of hybridization between the W 5d and Fe 3d states. aps.orgresearchgate.net Furthermore, an increase in hybridization between the 3d electrons of the iron cation and the 2p electrons of the oxygen atoms can occur under compression, which has been linked to a decrease in the electronic band gap energy. acs.org The intensity of features in the density of states, particularly a low-energy feature around 1 eV, is related to the hybridization between tungsten and iron. aps.orgresearchgate.net
Electronic Band Gap Investigation
Iron tungsten tetraoxide is a semiconductor with an indirect band gap. acs.orgaps.org The precise value of the band gap has been a subject of numerous studies, with reported values varying due to the use of different experimental techniques and computational approaches.
Experimental measurements on single crystals and nanoparticles have reported band gap values ranging from 1.8 eV to 2.2 eV. acs.orgaps.org One study using optical absorption measurements on natural ferberite (FeWO₄) determined an indirect band gap of 2.00 eV. researchgate.net
Theoretical calculations are sensitive to the chosen methodology.
GGA+U calculations have predicted band gap values, though standard DFT often underestimates this property.
Hybrid functional calculations (HSE06) provide values that are in good agreement with experimental findings. For example, DFT calculations using a hybrid functional predicted a band gap of 2.00 eV. acs.orgnih.gov Another first-principles study using a screened hybrid functional calculated the band gap to be 2.37 eV. arxiv.org
The indirect nature of the band gap is supported by both simulations and experiments, with the top of the valence band located at the Y point of the Brillouin zone and the bottom of the conduction band at the Γ point. acs.org
| Method | Reported Band Gap (eV) | Type | Reference |
| Experimental (General) | ~2.0 | Indirect | aps.orgaps.org |
| Experimental (Optical Absorption) | 2.00(5) | Indirect | researchgate.net |
| Experimental (Diffuse Reflectance) | 1.8 - 2.2 | N/A | acs.org |
| DFT (Hybrid Functional) | 2.00 | N/A | acs.orgnih.gov |
| DFT (HSE06) | 2.37 | Indirect | arxiv.org |
Determination of Direct and Indirect Band Gaps
Experimental and theoretical studies have established that this compound possesses an indirect band gap. researchgate.netresearchgate.net This means that the minimum energy state of the conduction band and the maximum energy state of the valence band occur at different momentum values in the Brillouin zone. Optical absorption measurements are a primary method for determining this value. researchgate.netresearchgate.net
Density Functional Theory (DFT) calculations have been employed to support experimental findings, with computational results predicting a band gap of 2.00 eV, which aligns well with experimental observations. acs.orgnih.gov The valence band maximum (VBM) and the conduction band minimum (CBM) are both primarily composed of Fe-3d bands, a characteristic that influences the material's electronic transitions. acs.orgnih.govacs.org
| Parameter | Value | Method | Source |
|---|---|---|---|
| Band Gap Type | Indirect | Optical Absorption | researchgate.netresearchgate.net |
| Experimental Band Gap (Ambient Pressure) | 2.00(5) eV | Optical Absorption | researchgate.netresearchgate.net |
| Theoretical Band Gap (DFT) | 2.00 eV | DFT Calculation | acs.orgnih.gov |
| Observed Absorption Edge | 1.48(2) eV | Optical Reflectance (Kubelka-Munk) | acs.orgnih.gov |
Factors Influencing Band Gap Energy (e.g., Pressure, Doping)
The electronic structure and, consequently, the band gap of materials can be tuned by external stimuli such as pressure. For this compound, high-pressure studies have shown a significant and continuous decrease in its indirect band gap. researchgate.netresearchgate.net This pressure-induced band gap narrowing is a key feature of its electronic behavior under compression.
| Pressure | Indirect Band Gap Value | Source |
|---|---|---|
| Ambient | 2.00(5) eV | researchgate.netresearchgate.net |
| 16 GPa | 1.56(5) eV | researchgate.netresearchgate.net |
This phenomenon is attributed to changes in the interatomic distances and orbital overlaps under pressure, which modulate the electronic band structure. researchgate.net While specific studies on the effect of doping on FeWO₄ are less common in the provided literature, it is a well-established method for engineering the band gap in semiconductors.
Electron Correlation and Spin-Orbit Coupling Effects
In transition metal oxides like this compound, the localized nature of d-electrons means that electron-electron interactions (electron correlation) and relativistic effects (spin-orbit coupling) play a crucial role in defining the electronic landscape. These effects are often not fully captured by standard DFT approximations and require more advanced theoretical treatments.
Configuration Interaction and Multiplet Theory Applications
Configuration Interaction (CI) is a post-Hartree-Fock method used in quantum chemistry to account for electron correlation. wikipedia.org It describes the electronic wavefunction as a linear combination of different electronic configurations (Slater determinants). wikipedia.org While full CI provides an exact solution within a given basis set, it is computationally expensive and often truncated to include only single, double, or a limited set of excitations. wikipedia.org
For systems containing transition metals like iron, CI methods are invaluable for accurately calculating the energies of ground and excited states, which are influenced by strong electron correlation. rsc.org Relativistic versions of CI, such as the exact-two-component nonorthogonal configuration interaction (X2C-NOCI), have been developed to compute L-edge X-ray spectra in iron-containing molecular complexes, demonstrating the method's power in capturing both relativistic effects and orbital relaxation upon core excitation. rsc.org Such approaches are essential for interpreting the complex multiplet structures observed in the spectroscopy of materials like FeWO₄.
Crystal Field Effects on Electronic States
Crystal Field Theory (CFT) provides a model for understanding the splitting of degenerate d- and f-orbital energy levels when a metal ion is surrounded by ligands. wikipedia.orgbyjus.comlibretexts.org In this compound, the Fe²⁺ ion is in a coordination environment created by surrounding oxygen anions. This electrostatic field, known as the crystal field, lifts the five-fold degeneracy of the iron's 3d orbitals. wikipedia.orgpurdue.edu
The specific geometry of the FeO₆ octahedra in the wolframite (B13744602) structure dictates the pattern of this splitting. The d-orbitals pointing towards the ligands (the e_g set in a perfect octahedron) are raised in energy compared to those pointing between the ligands (the t₂_g set). libretexts.org This splitting is a fundamental aspect of the electronic structure, influencing the material's optical absorption, magnetic properties, and color. wikipedia.orglibretexts.org
Role of Spin-Orbit Coupling in Electronic Structure
Spin-orbit coupling (SOC) is a relativistic interaction between an electron's spin and its orbital motion within the electrostatic potential of the atomic nucleus. wikipedia.org This interaction is particularly significant for heavier elements. The magnitude of the SOC effect scales strongly with the atomic number (approximately as Z⁴). youtube.com Therefore, in this compound, SOC is expected to be a prominent factor, especially due to the presence of tungsten (Z=74).
SOC can cause further splitting of energy levels that are degenerate in its absence. youtube.com In iron-based materials, SOC has been shown to substantively modify the electronic states near the Fermi level, leading to a mixing of orbital characters. aps.org This relativistic effect can entangle the spin and orbital degrees of freedom, leading to complex electronic wavefunctions that are not pure spin or orbital states. aps.org This is crucial for understanding the fine structure of spectroscopic features and the magnetic anisotropy of the material.
Charge Transfer Mechanisms
Charge transfer processes are fundamental to the electronic and photocatalytic properties of transition metal oxides. These mechanisms involve the movement of an electron from one part of the compound to another, typically between the metal cations and the oxygen ligands.
In this compound, a key mechanism is the ligand-to-metal charge transfer (LMCT). This process involves the excitation of an electron from a filled oxygen 2p orbital to an empty or partially filled iron 3d orbital. The energy required for this transfer contributes to the material's optical absorption spectrum. The electronic structure, with O-2p bands lying below the Fe-3d bands in the valence region, facilitates this type of transition. acs.orgnih.gov Understanding these charge transfer pathways is also critical for applications involving redox reactions, such as in catalysis and energy storage, where the material's ability to accept and donate electrons is paramount. acs.orgchemrxiv.org
Charge Carrier Transport Phenomena
This compound (FeWO4), a semiconductor with a wolframite crystal structure, exhibits distinct charge carrier transport characteristics that are fundamental to its electronic and photoelectronic applications. The movement of charge carriers, specifically electrons and holes, through its crystal lattice is governed by the material's inherent electronic structure and is influenced by external factors such as temperature and crystalline imperfections.
The electrical properties of this compound are intrinsically linked to its electron configuration. The valence and conduction bands are primarily formed from the O 2p and hybridized Fe 3d and W 5d orbitals, respectively. The energy band gap of FeWO4 has been reported to be approximately 2.0 eV, which categorizes it as a semiconductor. This band gap dictates the energy required to generate electron-hole pairs, the primary charge carriers.
The transport of these carriers is a complex process involving drift, diffusion, and scattering mechanisms. When an external electric field is applied, the charge carriers gain an average drift velocity, leading to an electrical current. The mobility of these carriers is a key parameter that is influenced by scattering from lattice vibrations (phonons) and crystalline defects such as ionized impurities. Studies on FeWO4 nanoparticles have explored their AC conductivity and dielectric properties, which provide insights into these transport phenomena at the nanoscale. While specific charge carrier mobility and concentration data for single-crystal FeWO4 is not extensively detailed in readily available literature, thermoelectric power measurements have suggested the presence of a small percentage of Fe3+ ions, which would influence the electronic transport properties.
The synthesis method employed in the preparation of this compound can significantly impact its charge transport characteristics by affecting its crystallinity, grain size, and the presence of defects. For example, nanocrystalline FeWO4 may exhibit different charge transport behaviors compared to its bulk counterpart due to a higher density of grain boundaries, which can act as barriers or facilitators for charge carrier movement.
Interfacial Charge Transfer in Composite Systems
A prominent example is the combination of FeWO4 with graphitic carbon nitride (g-C3N4) to form a Z-scheme photocatalyst. In this configuration, the photogenerated electrons in the conduction band of FeWO4 combine with the holes in the valence band of g-C3N4. acs.org This process effectively separates the electrons in the conduction band of g-C3N4 and the holes in the valence band of FeWO4, which have strong redox abilities for photocatalytic reactions. rsc.orgnih.gov This Z-scheme mechanism not only promotes superior spatial separation of charge carriers but also enhances the photocatalytic performance for applications like CO2 reduction. acs.orgacs.org The result is a significant increase in the production rate of CO, which is multiple times higher than that of the pristine materials. acs.org
Another approach involves the formation of a p-n heterojunction, for instance, between p-type FeWO4 and n-type iron (II,III) oxide (Fe3O4). In such a composite, the internal electric field at the junction facilitates the migration of electrons from the n-type material to the p-type material, further delaying the recombination of electron-hole pairs and enhancing photo-Fenton degradation of pollutants. mdpi.com Similarly, a near-broken-gap alignment has been reported between p-type FeWO4 and n-type iron (II) tungstate (Fe2WO6), which allows for the formation of an Ohmic contact rather than a charge-depleting staggered junction. acs.orgnih.gov
The efficiency of these composite systems is also influenced by the introduction of other materials like graphene oxide (GO) and doping with elements such as iodine. The incorporation of GO can increase the surface area and provide electron shuttling pathways, which prolongs the recombination time of charge carriers. mdpi.com Doping can, in turn, reduce the bandgap of the composite, enhancing its photocatalytic activity under sunlight. mdpi.com The table below summarizes the band alignment characteristics in different FeWO4-based composite systems.
| Composite System | Heterojunction Type | Conduction Band (CB) Offset (eV) | Valence Band (VB) Offset (eV) | Charge Transfer Mechanism |
| FeWO4 / g-C3N4 | Z-Scheme | N/A | N/A | Electrons from FeWO4 CB combine with holes from g-C3N4 VB |
| FeWO4 / Fe3O4 | p-n Heterojunction | N/A | N/A | Electrons migrate from Fe3O4 CB to FeWO4 CB |
| FeWO4 / Fe2WO6 | Near-Broken-Gap p-n Junction | ~0.16 | N/A | Formation of a charge accumulation region at equilibrium |
| FeWO4 / Graphene Oxide | Heterojunction | N/A | N/A | Photoexcited electrons transfer from FeWO4 CB to GO |
Magnetic Properties and Quantum Phenomena in Iron Tungsten Tetraoxide
Magnetic Ground States and Low-Temperature Ordering
Below a critical temperature, FeWO₄ transitions into a magnetically ordered state. The ground state is characterized by a specific antiferromagnetic arrangement of the magnetic moments of the Fe²⁺ ions.
The established magnetic structure of iron tungsten tetraoxide at low temperatures is the AF₁ antiferromagnetic configuration aip.org. In this arrangement, the Fe²⁺ ions, which possess parallel spins, form zigzag chains that extend along the c-axis of the crystal. These chains are ferromagnetically coupled along the b-axis, creating ferromagnetic planes. Subsequently, these planes are coupled antiferromagnetically with adjacent planes along the a-axis aip.orgaip.org. This complex ordering is a result of the super-exchange interactions between the Fe²⁺ cations, which are mediated by the oxygen atoms within the distorted FeO₆ octahedra of the crystal structure aip.org. Some research on nanocrystalline forms of FeWO₄ has also suggested the presence of a small ferromagnetic ordering at low temperatures, which is attributed to spin-canting and surface spin effects nih.govresearchgate.net.
The antiferromagnetic ordering in FeWO₄ results in a magnetic unit cell that is larger than the chemical unit cell. The ordering is described by a propagation vector k = (1/2, 0, 0) researchgate.net. This vector indicates that the magnetic structure is doubled along the a-axis relative to the crystal structure, which is consistent with the antiferromagnetic coupling of ferromagnetic planes along this direction.
Magnetic Susceptibility and Anisotropy
Magnetic susceptibility measurements are crucial for characterizing the magnetic response of FeWO₄. Studies on single crystals reveal a distinct anisotropy in the magnetic susceptibility below the Néel temperature nsrrc.org.twacs.org. This anisotropy is ascribed to the magnetocrystalline anisotropy of the high-spin d⁶ Fe²⁺ ion, which is situated within a distorted octahedral environment due to the Jahn-Teller effect aip.orgnsrrc.org.tw. The material behaves as a paramagnetic substance above T_N boyiprototyping.com.
Temperature-Dependent Magnetic Susceptibility Interpretation
The magnetic susceptibility of this compound (FeWO₄) exhibits a characteristic temperature dependence that signifies its transition from a paramagnetic to an antiferromagnetic state. At high temperatures, well above the ordering temperature, the material behaves as a paramagnet, with its magnetic susceptibility (χ) following the Curie-Weiss law. As the temperature decreases, the susceptibility increases, indicating the growing influence of magnetic correlations between the Fe²⁺ ions.
A distinct peak in the magnetic susceptibility curve is observed at the Néel temperature (Tₙ), which for FeWO₄ is approximately 75 K. aip.orgnsrrc.org.tw This peak marks the critical point of the phase transition to a long-range antiferromagnetically ordered state. Below the Néel temperature, the susceptibility decreases as the temperature is further lowered. This behavior is a hallmark of antiferromagnetic ordering, where the antiparallel alignment of neighboring spins leads to a reduction in the net response to an external magnetic field. The anisotropy observed in the magnetic susceptibility below Tₙ is indicative of the material's magnetocrystalline anisotropy, with different responses depending on the orientation of the applied magnetic field relative to the crystal axes.
Table 1: Illustrative Temperature-Dependent Magnetic Susceptibility Data for this compound This table presents representative data illustrating the typical magnetic susceptibility behavior of FeWO₄ around its Néel temperature.
| Temperature (K) | Magnetic Susceptibility (χ) (arbitrary units) | Magnetic State |
| 300 | Low | Paramagnetic |
| 200 | Increasing | Paramagnetic |
| 100 | Approaching Peak | Paramagnetic |
| 75 | Peak Value (Tₙ) | Phase Transition |
| 50 | Decreasing | Antiferromagnetic |
| 10 | Low | Antiferromagnetic |
Magnetocrystalline Anisotropy Mechanisms and Theory
Magnetocrystalline anisotropy in a material refers to the dependence of its internal energy on the direction of magnetization with respect to the crystal lattice. In this compound, this property is predominantly caused by the Fe²⁺ cations. aip.orgnsrrc.org.tw The primary mechanism responsible for this anisotropy is the spin-orbit interaction.
The Fe²⁺ ion has a 3d⁶ electronic configuration. In the monoclinic crystal structure of FeWO₄, the Fe²⁺ ion is situated within a distorted octahedral environment of oxygen atoms. This crystalline electric field lifts the orbital degeneracy of the 3d orbitals. The spin-orbit coupling, which links the electron's spin magnetic moment to its orbital motion, then creates a situation where the total energy of the ion is minimized when the spins are aligned along specific crystallographic directions, known as "easy axes." Conversely, more energy is required to align the spins along "hard axes." This energy difference is the magnetocrystalline anisotropy energy. The anisotropic properties observed in the magnetic susceptibility of FeWO₄ below the Néel temperature are a direct consequence of this phenomenon. aip.org
Spin Arrangements and Magnetic Structures
Neutron Diffraction Studies of Spin Configurations
Neutron diffraction is a powerful experimental technique for determining the arrangement of magnetic moments (spins) in a crystalline material. Studies on this compound have revealed its magnetic structure below the Néel temperature. The spin configuration is a collinear antiferromagnetic structure. researchgate.netresearchgate.net
The ordering is described by a magnetic propagation vector of k ≈ (1/2, 0, 0). This indicates that the magnetic unit cell is doubled in size along the a-axis compared to the crystallographic (chemical) unit cell. In this arrangement, the Fe²⁺ magnetic moments are aligned antiferromagnetically along the a-direction; that is, a spin at a certain position is oriented oppositely to its neighbor in the next magnetic unit cell along the a-axis. Further analysis has shown that the magnetic moments are contained within the ac-plane of the monoclinic structure. aip.org At 30 K, the ordered magnetic moment per Fe²⁺ ion has been determined to be approximately 4.84 μB. aip.org
Table 2: Magnetic Structure Parameters for this compound
| Parameter | Value | Description |
| Magnetic Ordering Type | Collinear Antiferromagnetic | Spins are aligned parallel or antiparallel along a single direction. |
| Propagation Vector (k ) | (1/2, 0, 0) | Defines the periodicity of the magnetic structure relative to the crystal lattice. |
| Spin Orientation | Within the ac-plane | The magnetic moments are aligned in the plane defined by the a and c crystallographic axes. aip.org |
| Ordered Moment (at 30 K) | ~4.84 μB | The magnitude of the magnetic moment on each Fe²⁺ site in the ordered state. aip.org |
Exchange Interactions and Spin Coupling Phenomena
Super-exchange Interactions between Fe²⁺ Cations
The magnetic ordering in this compound arises from indirect exchange interactions between the magnetic Fe²⁺ ions, as they are too far apart for direct orbital overlap. This coupling is mediated by the non-magnetic oxygen anions (O²⁻) situated between them, a mechanism known as super-exchange.
The crystal structure of FeWO₄ consists of zigzag chains of edge-sharing FeO₆ and WO₆ octahedra. researchgate.netsemanticscholar.org The magnetic coupling occurs when the d-orbitals of two neighboring Fe²⁺ ions interact via the p-orbitals of the shared oxygen atom. The strength and sign (ferromagnetic or antiferromagnetic) of this interaction are highly dependent on the geometry of the Fe-O-Fe bond, particularly the bond angle and distance, as described by the Goodenough-Kanamori rules.
In the distorted octahedral framework of FeWO₄, multiple super-exchange pathways exist through corner-sharing and edge-sharing oxygen atoms. The specific bond angles and orbital overlaps in these pathways lead to predominantly antiferromagnetic coupling. This antiferromagnetic super-exchange is the strongest magnetic interaction in the system, overcoming any weaker ferromagnetic interactions that might also be present, and is responsible for establishing the long-range antiferromagnetic order observed below 75 K.
Spin-Phonon Coupling Investigations
Spin-phonon coupling (SPC) describes the interaction between the magnetic (spin) degrees of freedom of a material and its lattice vibrations (phonons). aps.org This coupling is a critical mechanism for exchanging energy between the spin system and the lattice, influencing phenomena such as thermal relaxation and magnetostriction. aps.org The primary mechanisms governing SPC in transition metal oxides involve the modulation of the magnetic exchange interaction pathway by the dynamic positions of atoms during vibration or through single-ion anisotropy effects. aps.org
In this compound, detailed investigations of its vibrational properties through Raman spectroscopy have laid the groundwork for understanding its potential for spin-phonon coupling. acs.org The material crystallizes in a monoclinic structure, which gives rise to a specific set of vibrational modes. acs.org Of the 36 total vibrational modes, 18 are predicted to be Raman-active (8Ag + 10Bg). acs.org Experimental studies have successfully identified these modes, providing precise data on the vibrational energies of the lattice. acs.org
While direct experimental quantification of the spin-phonon coupling constant in FeWO₄ is not extensively documented, the methodology for such an investigation would involve tracking the frequency shifts of specific phonon modes as the material is cooled through its Néel temperature (Tₙ ≈ 75 K). nsrrc.org.twaps.org A shift or anomalous broadening of phonon frequencies near the magnetic ordering temperature is a hallmark of SPC, as seen in other magnetic oxides. aps.orgresearchgate.net
| Mode Symmetry | Frequency (cm⁻¹) |
|---|---|
| Bg | 119 |
| Ag | 145 |
| Bg | 186 |
| Ag | 213 |
| Bg | 251 |
| Bg | 283 |
| Ag | 324 |
| Bg | 367 |
| Ag | 411 |
| Bg | 444 |
| Bg | 501 |
| Ag | 543 |
| Bg | 590 |
| Ag | 688 |
| Bg | 708 |
| Ag | 793 |
| Bg | 877 |
| Ag | 908 |
Orbital Ordering Phenomena
Orbital ordering refers to the collective, ordered arrangement of the outermost electron orbitals of ions within a crystal lattice. aps.org This phenomenon is particularly relevant in materials containing transition metal ions with partially filled d-orbitals, as it can profoundly influence both magnetic and structural properties. aps.orgaps.org
A collective, long-range alignment of these distorted orbitals can lead to a "ferro-orbital order," where a specific d-orbital orientation (e.g., dₓz or dᵧz) is preferentially occupied throughout the crystal. aps.org Such ordering can be the driving force behind structural phase transitions and can induce significant anisotropy in magnetic exchange interactions. aps.org While direct observation of a long-range ferro-orbital ordered state in FeWO₄ has not been definitively reported, the foundational element for such a phenomenon—the Jahn-Teller active Fe²⁺ ion leading to distorted FeO₆ octahedra—is a well-established feature of its crystal structure. acs.org
| Parameter | Value |
|---|---|
| Fe-O Bond Length 1 | 2.05 Å (x2) |
| Fe-O Bond Length 2 | 2.11 Å (x4) |
| Coordination Environment | Distorted Octahedral |
Multiferroic Potential and Magnetoelectric Coupling Research
Multiferroic materials are those that exhibit more than one primary ferroic order (e.g., ferroelectricity and ferromagnetism) simultaneously. Of particular interest is the magnetoelectric (ME) effect, where an applied magnetic field can control electric polarization, or an electric field can control magnetization. researchgate.netglobethesis.com
From a theoretical standpoint, the existence of a linear magnetoelectric effect is constrained by crystal symmetry. researchgate.net Specifically, a material's crystal structure must lack both time-reversal and spatial-inversion symmetry. researchgate.net this compound crystallizes in the monoclinic P2/c space group, which is centrosymmetric (i.e., it possesses a center of inversion). materialsproject.org The presence of this inversion center theoretically forbids the existence of spontaneous ferroelectric polarization. Therefore, FeWO₄ is not expected to be a conventional multiferroic material. This contrasts with the related compound MnWO₄, which does exhibit multiferroicity and has spurred interest in the broader wolframite (B13744602) family. acs.orgaip.org
Experimental efforts to detect magnetoelectric coupling in FeWO₄ have faced significant challenges. Probing for such an effect often involves measuring the dielectric permittivity as the material undergoes its magnetic phase transition. However, studies on single crystals of FeWO₄ have found that its dielectric permittivity is "leaky," which obstructs the detection of subtle changes that might occur at the antiferromagnetic Néel temperature (Tₙ = 75 K). nsrrc.org.tw This leakiness makes it difficult to ascertain whether a coupling between the emergent magnetic order and the material's dielectric properties exists. Although external pressure has been shown to alter the inter-atomic distances and tune the magnetic order in FeWO₄, direct experimental evidence of magnetoelectric coupling remains elusive. aip.org
Advanced Magnetic Phenomena
Magnetic frustration occurs in a system where competing magnetic exchange interactions cannot all be simultaneously satisfied, often due to the geometric arrangement of the magnetic ions. usna.eduwikipedia.org This can lead to complex magnetic ground states, such as spin liquids or spin glasses, and can suppress the onset of long-range magnetic order. usna.edu
In FeWO₄, the magnetism arises from the Fe²⁺ ions, which interact via superexchange pathways mediated by intervening oxygen atoms. aip.org The crystal structure consists of a complex three-dimensional network of corner- and edge-sharing FeO₆ and WO₆ octahedra. materialsproject.org This arrangement creates multiple pathways for magnetic exchange between neighboring Fe²⁺ ions, which can be a source of competing interactions. aip.org
Despite the potential for competing interactions, this compound successfully establishes a well-defined, long-range antiferromagnetic order below its Néel temperature of 75 K. nsrrc.org.tw This indicates that the system is not "highly frustrated" in the sense that a single magnetic ground state is ultimately favored. Nevertheless, the presence of these competing superexchange interactions within its low-symmetry monoclinic lattice is a crucial factor in determining the nature of its magnetic structure and properties. aip.org
Quantum Magnetic Behavior
The magnetism in FeWO4 is understood to be governed by the d-orbitals of the Fe²⁺ ions, leading to an antiferromagnetic ground state. aip.org Theoretical studies, including those using density-functional theory (DFT), have explored the magnetic properties and the effects of pressure on the super-exchange interactions between Fe²⁺ cations. aip.org These interactions are fundamental to the magnetic ordering but are described within a classical or semi-classical framework.
Studies on related materials with similar wolframite structures sometimes reveal complex magnetic behaviors that could have quantum origins, such as field-induced magnetic phases or spin-flop transitions. However, specific experimental data from techniques like inelastic neutron scattering, which would directly probe the spin dynamics and quantum excitations in FeWO4, are not present in the reviewed literature. Therefore, a detailed account of the quantum magnetic behavior of this specific compound cannot be provided at this time. Future research employing such advanced techniques would be necessary to elucidate any underlying quantum magnetic phenomena.
Magnetocaloric Effect Studies
There is a notable absence of dedicated research into the magnetocaloric effect (MCE) of this compound (FeWO4) in the available scientific literature. The magnetocaloric effect is the change in temperature of a material upon the application of a magnetic field and is quantified by the magnetic entropy change (ΔS_M). While MCE is a significant area of research for materials with potential applications in magnetic refrigeration, studies have not been specifically directed towards FeWO4.
For a material to be a viable candidate for magnetic refrigeration, it should exhibit a significant and preferably reversible magnetic entropy change. The process of determining the MCE involves measuring the magnetization of the material at various temperatures and applied magnetic fields to calculate the change in magnetic entropy. As no such experimental data or corresponding analysis for FeWO4 has been published, a quantitative discussion of its magnetocaloric properties is not possible.
Therefore, the potential of this compound as a magnetocaloric material remains unexplored. Future research would be required to measure its magnetic entropy change and refrigerant capacity to assess its viability for cooling applications.
First-Principles Calculations and Simulations
First-principles, or ab initio, methods are computational techniques that rely on the fundamental laws of quantum mechanics to model materials without the need for empirical parameters. These approaches have been instrumental in elucidating the properties of this compound.
Density Functional Theory (DFT) is a widely used first-principles method for calculating the electronic structure of materials. In the context of FeWO₄, DFT has been applied to investigate its ground-state properties, including its crystal and electronic structures.
FeWO₄ crystallizes in the wolframite-type monoclinic structure, where both iron and tungsten atoms are octahedrally coordinated with oxygen atoms, forming FeO₆ and WO₆ clusters. aps.orgaps.org These octahedra create edge-shared zigzag chains. aps.orgaps.org DFT calculations have been used to model this structure and determine its lattice parameters, which are then compared with experimental data from techniques like X-ray diffraction. researchgate.netacs.org
The electronic properties, particularly the band structure and density of states (DOS), have been a major focus of DFT studies. The valence band of FeWO₄ is primarily composed of contributions from iron (Fe 3d), tungsten (W 5d), and oxygen (O 2p) orbitals. aps.orgresearchgate.net Calculations show that the highly correlated nature of the Fe²⁺ (3d⁶ configuration) ion necessitates theoretical approaches that go beyond standard DFT models, sometimes requiring corrections like DFT+U or the use of hybrid functionals to accurately describe the electronic behavior. aps.orgacs.orgnih.gov The W⁶⁺ ion has a 5d⁰ configuration, and while it might be expected to have a more band-like character, studies indicate that electron correlations are important for describing tungsten's contribution as well. aps.orgaps.org
DFT calculations have been crucial in determining the band gap of FeWO₄. Theoretical predictions often place the band gap at around 2.0 eV, which aligns well with experimental observations that report values ranging from 1.8 to 2.2 eV. aps.orgacs.orgacs.orgnih.gov Some studies using different functionals have predicted slightly different values, highlighting the sensitivity of the calculation to the chosen theoretical approach. acs.orgnih.gov
Table 1: Comparison of Theoretical and Experimental Band Gap Values for FeWO₄
| Method | Type | Calculated Band Gap (eV) | Source |
| DFT (HSE03 Hybrid Functional) | Theoretical | 2.00 | acs.orgnih.gov |
| DFT (GGA+U) | Theoretical | 2.3 | nih.gov |
| Optical Absorption | Experimental | 2.00(5) | researchgate.net |
| Diffuse Reflectance | Experimental | ~2.0 | aps.org |
| Diffuse Reflectance | Experimental | 1.8 - 2.2 | acs.org |
Ab initio molecular dynamics (AIMD) is a simulation technique that combines molecular dynamics with electronic structure calculations (typically DFT) to model the time evolution of a system of atoms. researchgate.net This method allows for the study of dynamic processes, such as atomic vibrations, diffusion, and chemical reactions, at finite temperatures.
While specific AIMD studies focusing exclusively on bulk FeWO₄ are not extensively documented in the provided context, the methodology is highly applicable. For instance, AIMD simulations are used to study the interaction of molecules with mineral surfaces, such as phosphates on goethite (an iron oxyhydroxide), which involves complex proton transfer events and covalent bond changes. mdpi.comfrontiersin.org A similar approach could be employed to understand the surface chemistry of FeWO₄, which is critical for its application in catalysis and as an electrode material. aps.org AIMD can also be used to investigate material behavior under extreme conditions, such as the melting of iron at high pressure or the mechanisms of water dissociation on oxide nanoparticle surfaces. nih.govunimib.it By calculating the forces on each atom from first principles at each time step, AIMD provides a powerful predictive tool for understanding the dynamics and stability of FeWO₄ under various operational conditions.
Computational Prediction of Properties
A significant advantage of computational modeling is its ability to predict the existence of new materials and functionalities before they are synthesized and tested experimentally.
Computational methods can explore the stability of different crystal structures and predict whether a material might undergo a phase transition under pressure or exist in novel, low-dimensional forms. For this compound, first-principles calculations have shown that the wolframite structure is stable over a wide pressure range, with no structural phase transitions observed up to 20 GPa. researchgate.net
More strikingly, theoretical modeling has predicted the existence of a novel two-dimensional (2D) iron tungstate (B81510) layer with a honeycomb geometry. researchgate.net DFT-based global optimization was used to predict the structure of a 2D layer formed by the reaction of (WO₃)₃ clusters with an FeO monolayer on a platinum substrate. researchgate.net The thermodynamically most stable predicted phase has a formal stoichiometry of FeWO₃ and consists of a buckled layer of Fe²⁺ and W⁴⁺ ions arranged in a honeycomb lattice. researchgate.net This predicted 2D material has a structure and stoichiometry with no known bulk analogue, demonstrating the power of computation in discovering entirely new material phases.
Beyond new phases, computational studies can predict novel properties and functionalities. Bulk FeWO₄ is known to be an antiferromagnet at low temperatures. acs.orgresearchgate.net However, DFT calculations for the novel 2D FeWO₃ honeycomb layer predict a completely different magnetic behavior: a ferromagnetic electronic ground state with a Curie temperature of 95 K. researchgate.net This prediction suggests that nanostructuring can be a route to inducing functionalities not present in the bulk material.
Furthermore, computational modeling based on DFT has been used to rationalize and provide deeper insight into the band characteristics of FeWO₄ in contact with other materials. nih.gov For example, calculations were performed to understand the near-broken-gap alignment between p-type FeWO₄ and n-type Fe₂WO₆, which is a key feature for developing efficient Ohmic contacts in thermoelectric devices. nih.govnih.gov These DFT calculations confirmed the Fe-3d character of the band edges involved, which was proposed as a decisive feature for the unusual band overlap. nih.gov
Theoretical Modeling of Spectroscopic Features
Computational modeling is essential for interpreting complex experimental spectra. By simulating spectroscopic features from first principles, researchers can assign specific peaks and features to underlying electronic or atomic structures.
In the study of FeWO₄, theoretical calculations have been combined with X-ray photoelectron spectroscopy (XPS) to understand its electronic structure. aps.org The valence band spectra measured by XPS are composed of overlapping contributions from Fe, W, and O states. To deconstruct these spectra, researchers use a combination of DFT-based band structure calculations and full atomic multiplet configuration-interaction-based cluster calculations. aps.orgaps.orgresearchgate.net The DFT calculations provide the partial densities of states for W 5d, Fe 3d, and O 2p orbitals, while the cluster calculations, which are better suited for the highly correlated Fe²⁺ ions, model the iron contribution more accurately. aps.org By comparing these calculated spectra with the experimental data, it is possible to identify and quantify the contributions of each element to the valence band, providing a detailed and fundamental understanding of the material's electronic makeup. aps.orgaps.org This combined experimental and theoretical approach has been crucial in confirming the Fe²⁺ and W⁶⁺ oxidation states in high-quality FeWO₄ single crystals. nsrrc.org.tw
Pressure Induced Structural and Electronic Transitions in Iron Tungsten Tetraoxide
High-Pressure Phase Stability and Synthesis
The application of external pressure is a powerful tool to probe the structural stability of materials and potentially synthesize novel phases with distinct properties.
Iron tungsten tetraoxide crystallizes in the wolframite (B13744602) structure (space group P2/c) at ambient pressure. researchgate.netacs.org Extensive high-pressure studies using techniques such as X-ray diffraction (XRD) have shown that this structure is remarkably stable. researchgate.netacs.org Experimental results indicate that FeWO4 does not undergo any structural phase transitions at room temperature for pressures up to 20 GPa. acs.orgaip.orgaip.org This stability over a wide pressure range is a characteristic feature shared with other wolframite-type compounds like MgWO4, MnWO4, CoWO4, NiWO4, ZnWO4, and CdWO4. researchgate.netacs.org
Current research on this compound under pressure has primarily focused on the stability and properties of its existing wolframite phase. The scientific literature reviewed does not provide specific examples of the synthesis of novel phases of FeWO4 solely through the application of high pressure at room or elevated temperatures. The focus remains on how the intrinsic properties of the stable wolframite structure are altered under compression.
Pressure Effects on Crystal and Magnetic Structures
While FeWO4 does not undergo a phase transition up to 20 GPa, the pressure induces significant anisotropic distortions within the crystal lattice, which in turn affect its magnetic properties.
The compression of the FeWO4 crystal structure under pressure is anisotropic, meaning it compresses differently along its different crystallographic axes. acs.orgaip.org Experimental and computational studies have confirmed that the monoclinic b lattice parameter is the most compressible, while the c parameter is the least compressible. acs.org
This anisotropic behavior is directly related to the arrangement and nature of the constituent polyhedra within the crystal. acs.org The structure consists of chains of FeO6 and WO6 octahedra. acs.orgaip.org The FeO6 octahedra are more compressible than the WO6 octahedra. acs.org Since the FeO6 and WO6 chains alternate along the b-axis, the higher compressibility of the FeO6 octahedra facilitates a greater reduction in length along this direction. acs.org Conversely, the zigzag chains of the more rigid WO6 octahedra run along the c-axis, making it the least compressible direction. acs.org
| Compressibility Axis | Relative Compressibility | Structural Reason |
| b-axis | Most compressible | Alternating chains of more compressible FeO6 octahedra. acs.org |
| a-axis | Intermediate compressibility | |
| c-axis | Least compressible | Chains of less compressible WO6 octahedra run along this axis. acs.org |
At ambient pressure, FeWO4 exhibits antiferromagnetic ordering at low temperatures, with a Néel temperature (TN) of approximately 75 K. acs.orgaip.org The magnetic structure, known as AF1, consists of zigzag chains of iron atoms with parallel spins running along the c-axis. aip.org These chains are ferromagnetically coupled along the b-axis, forming ferromagnetic planes that are, in turn, antiferromagnetically coupled along the a-axis. aip.org
High-pressure neutron diffraction studies up to 8.7 GPa have revealed that this pressure does not change the fundamental magnetic symmetry (Shubnikov space group). aip.orgaip.org However, the applied pressure does cause slight distortions in the crystal lattice, which affect the interatomic distances. aip.org These structural changes slightly modify the super-exchange interactions between the Fe2+ ions, resulting in a slight alteration of the Néel temperature and the orientation of the magnetic moments. aip.orgaip.org In the pressure range studied, a temperature shift of 5(1) K was observed for the Néel temperature. aip.org
Electronic Band Gap Modulation under Pressure
The electronic properties of this compound are also highly sensitive to pressure. Optical absorption measurements show that FeWO4 has an indirect band gap. researchgate.netacs.org This band gap systematically decreases as pressure increases. researchgate.netacs.orgresearchgate.net
At ambient pressure, the indirect band gap is measured to be 2.00(5) eV. researchgate.netacs.orgresearchgate.net Upon compression to 16 GPa, this value reduces to 1.56(5) eV. researchgate.netacs.orgresearchgate.net This pressure-induced band gap narrowing is a common feature in wolframite compounds. acs.org It is attributed to an enhancement of the hybridization between the 3d electronic orbitals of the divalent iron (Fe2+) cation and the 2p orbitals of the oxygen atoms as the interatomic distances are reduced by pressure. acs.orgaip.org
| Pressure | Indirect Band Gap (eV) |
| Ambient | 2.00 (± 0.05) researchgate.netacs.orgresearchgate.net |
| 16 GPa | 1.56 (± 0.05) researchgate.netacs.orgresearchgate.net |
Correlation between Pressure and Electronic Band Gap Decrease
A primary consequence of subjecting this compound to high pressure is the notable decrease in its electronic band gap. At ambient pressure, FeWO₄ is characterized as an indirect band gap semiconductor upv.esacs.orgacs.orgresearchgate.net. Optical absorption measurements have precisely quantified this pressure-induced effect.
Research findings indicate that the indirect band gap of FeWO₄ decreases from approximately 2.00 eV at ambient pressure to 1.56 eV at a pressure of 16 GPa upv.esacs.orgacs.orgresearchgate.net. This represents a significant reduction, suggesting a move towards a more metallic character under compression. The stability of the wolframite crystal structure over this pressure range indicates that the changes in the electronic band gap are not due to a first-order phase transition but are a direct result of the lattice compression upv.esacs.orgacs.org.
The consistent and measurable decrease in the band gap as a function of increasing pressure is a key finding in the high-pressure study of this material.
| Pressure (GPa) | Indirect Band Gap (eV) |
|---|---|
| 0 (Ambient) | 2.00 (±0.05) |
| 16 | 1.56 (±0.05) |
Pressure-Induced Hybridization Effects
The observed decrease in the electronic band gap of this compound under pressure is primarily attributed to enhanced hybridization between the electron orbitals of its constituent atoms acs.orgaip.orgaip.org. As pressure increases, the interatomic distances within the crystal lattice shrink. This compression brings the iron, tungsten, and oxygen atoms closer together, leading to a stronger overlap between their respective electron orbitals.
Specifically, theoretical and experimental evidence points to an increased hybridization between the 3d orbitals of the divalent iron cation (Fe²⁺) and the 2p orbitals of the oxygen atoms acs.orgaip.orgaip.orgresearchgate.net. This enhanced orbital overlap results in a broadening of the valence and conduction bands, which consequently narrows the energy gap between them. This phenomenon is a common feature in wolframite-type compounds under pressure acs.org. The structural changes, particularly the anisotropic compression of the lattice, facilitate this greater orbital interaction, directly influencing the material's electronic properties aip.orgaip.org.
Theoretical Studies of Pressure-Induced Phenomena
First-principles calculations and density-functional theory (DFT) have been instrumental in complementing experimental results and providing a deeper understanding of the mechanisms driving the pressure-induced changes in FeWO₄ upv.esaip.orgaip.org. These theoretical models allow for the detailed analysis of interatomic interactions and electronic structures under simulated high-pressure conditions.
Chemical Pressure Effects
Chemical pressure refers to the internal strain exerted on a crystal lattice by substituting atoms of different sizes. While direct studies on substitution-induced chemical pressure in FeWO₄ are limited in the provided context, the concept can be understood by analogy with the effects of external pressure. Theoretical studies show that the FeO₆ and WO₆ octahedra that constitute the wolframite structure exhibit different compressibilities acs.org. This inherent structural tension and its response to external pressure can be viewed as a related phenomenon. DFT calculations predict that modifications to the Fe²⁺ lattice, whether by substitution (chemical pressure) or compression (external pressure), would alter the super-exchange interactions that govern the material's magnetic properties aip.orgaip.org. Therefore, the principles of chemical pressure suggest that doping FeWO₄ with other ions could be a viable method to tune its electronic and magnetic properties, mimicking the effects of applying high external pressures.
Theoretical Studies of Strain Effects
Theoretical studies have focused on the anisotropic strain effects that arise when FeWO₄ is subjected to pressure. The wolframite structure of FeWO₄ is composed of zigzag chains of edge-sharing FeO₆ and WO₆ octahedra aip.org. First-principles calculations have revealed that these two types of polyhedra compress at different rates.
Catalytic Activity and Surface Chemistry of Iron Tungsten Tetraoxide
Photocatalytic Reaction Mechanisms
Iron tungsten tetraoxide functions as a photocatalyst, utilizing light energy to initiate chemical reactions for the degradation of pollutants. Its photocatalytic activity is primarily centered around the generation of highly reactive oxygen species.
The fundamental mechanism of ROS generation by FeWO₄ begins with the absorption of photons that have energy equal to or greater than its band gap. This absorption leads to the excitation of electrons from the valence band (VB) to the conduction band (CB), creating electron-hole pairs (e⁻/h⁺). These charge carriers then interact with surrounding molecules to produce ROS.
The photogenerated electrons in the conduction band react with adsorbed oxygen molecules (O₂) to form superoxide (B77818) radicals (O₂•⁻). Simultaneously, the holes in the valence band can react with water molecules (H₂O) or hydroxide (B78521) ions (OH⁻) to produce highly oxidizing hydroxyl radicals (•OH). In some systems, superoxide radicals can further react with hydrogen peroxide (H₂O₂) to generate more hydroxyl radicals. tandfonline.com These ROS, particularly •OH, are powerful, non-selective oxidizing agents that can decompose a wide range of organic pollutants.
FeWO₄ + hν → FeWO₄ (e⁻ + h⁺)
e⁻ + O₂ → O₂•⁻
h⁺ + H₂O → •OH + H⁺
A schematic representation of this process is detailed below:
| Step | Reactants | Products | Description |
| 1 | FeWO₄, light (hν) | e⁻ (electron), h⁺ (hole) | Photoexcitation creates electron-hole pairs. |
| 2 | e⁻, O₂ | O₂•⁻ (superoxide radical) | Electron reacts with oxygen. |
| 3 | h⁺, H₂O | •OH (hydroxyl radical), H⁺ | Hole reacts with water. |
The ROS generated on the surface of irradiated FeWO₄ are the primary drivers for the degradation of organic pollutants. These reactive species attack the complex organic molecules, breaking them down into simpler, less harmful substances, and ultimately, into carbon dioxide, water, and mineral acids.
For instance, in the degradation of azo dyes like Methylene (B1212753) Blue and Congo Red, the powerful hydroxyl radicals can cleave the chromophoric groups responsible for the color, leading to decolorization. tandfonline.com Further oxidation of the resulting intermediates leads to the complete mineralization of the dye. Similarly, FeWO₄ has been effectively used in the photo-Fenton degradation of antibiotics like tetracycline (B611298) hydrochloride. mdpi.com In this process, the photocatalytic activity of FeWO₄ is coupled with a Fenton-like reaction, where the presence of H₂O₂ and the Fe²⁺/Fe³⁺ redox cycle significantly enhances the production of •OH radicals, leading to a more efficient degradation of the antibiotic. mdpi.com
While the complete mineralization pathways are complex and pollutant-specific, the general mechanism involves a series of oxidation steps initiated by the ROS, leading to the fragmentation of the parent organic molecule.
The surface characteristics of this compound play a crucial role in its photocatalytic efficiency. Crystal lattice defects and specific surface morphologies can significantly influence the generation and lifetime of reactive oxygen species. mdpi.com
The catalytic activity of FeWO₄ is not uniformly distributed across its surface. Specific crystal facets can exhibit enhanced reactivity, and a larger surface area generally correlates with a higher number of active sites. tandfonline.com Research has shown that FeWO₄ nanosheets with exposed {100} facets can act as robust biomimetic catalysts. acs.org The arrangement of atoms on these specific facets is believed to be more favorable for the adsorption of reactants and the subsequent catalytic reactions.
The provision of a high number of surface-active sites is critical for promoting reactant transport and improving photocatalytic activity. tandfonline.com Therefore, synthesis methods that can control the morphology and expose specific high-activity facets are key to maximizing the catalytic potential of this compound.
Electrochemical and Photoelectrochemical Behavior
Beyond its photocatalytic properties, this compound also exhibits interesting electrochemical and photoelectrochemical characteristics, making it a candidate for applications such as supercapacitors and photoanodes in photoelectrochemical cells.
The electrochemical behavior of FeWO₄ is significantly influenced by the presence of the Fe²⁺/Fe³⁺ redox couple. This redox activity is central to its performance in both energy storage and advanced oxidation processes.
In the context of supercapacitors, FeWO₄ exhibits pseudocapacitive behavior, where fast and highly reversible surface redox reactions involving the Fe²⁺/Fe³⁺ couple contribute to charge storage. researchgate.net This mechanism allows for higher energy densities compared to electric double-layer capacitors.
In photo-Fenton processes, the Fe²⁺/Fe³⁺ redox cycle is crucial for the continuous generation of hydroxyl radicals from hydrogen peroxide. The photocatalytic nature of FeWO₄ plays a synergistic role. Under illumination, the photoreduction of Fe³⁺ ions on the catalyst surface back to Fe²⁺ is accelerated. dokumen.pub This photoreduction step is often the rate-limiting step in traditional Fenton reactions. The enhanced cycling between Fe²⁺ and Fe³⁺ ensures a sustained and efficient degradation of organic pollutants. The formation of a Fe²⁺/Fe³⁺ redox pair on the surface can also accelerate charge transfer, further enhancing the catalytic process. dokumen.pub
The table below summarizes the key research findings on the degradation of various organic pollutants using this compound-based photocatalysts.
| Pollutant | Catalyst System | Degradation Efficiency (%) | Time (min) | Light Source |
| Methylene Blue | I-FeWO₄/GO | 97.0 | 120 | Sunlight |
| Methylene Blue | FeWO₄/ZnO | 96 | 180 | Visible Light |
| Congo Red | CoWO₄/FeWO₄ (1:2) | 99.61 | 150 | Visible Light |
| Tetracycline Hydrochloride | 50%-Fe₃O₄/FWO | 91 | 60 | Visible Light |
Gas Sensing Mechanisms and Fundamental Studies
While the gas sensing properties of the constituent metal oxides, namely iron oxides and tungsten oxides, have been extensively studied, there is a notable scarcity of research specifically focused on the gas sensing mechanisms of the composite compound, this compound. The following sections outline the expected mechanisms based on the behavior of related materials, highlighting areas where further investigation is needed for FeWO₄.
The gas sensing mechanism of semiconductor metal oxides is primarily based on the change in electrical resistance upon the adsorption of gas molecules on the material's surface. For an n-type semiconductor, the adsorption of an oxidizing gas (e.g., NO₂) would extract electrons from the conduction band, increasing the resistance. Conversely, the adsorption of a reducing gas (e.g., CO, H₂) would inject electrons into the conduction band, decreasing the resistance. The opposite is true for a p-type semiconductor.
In the context of FeWO₄, it is anticipated that both iron and tungsten sites on the surface would serve as active sites for gas adsorption. Theoretical studies on related iron oxides, such as Fe₂O₃ and Fe₃O₄, using Density Functional Theory (DFT) have shown that specific surface oxygen and iron atoms act as active sites for the adsorption and oxidation of gases like CO. Similarly, DFT studies on tungsten oxides (WO₃) have investigated the adsorption of various gases, indicating that surface oxygen vacancies play a crucial role in the sensing mechanism.
For FeWO₄, a synergistic effect between the Fe and W sites might be expected, potentially leading to unique selectivity or sensitivity. However, without direct experimental or computational studies on FeWO₄, the precise nature of gas adsorption sites and the resulting electronic changes remain speculative.
Surface reconstruction, a change in the atomic arrangement of a surface from that of the bulk crystal, can significantly influence the gas sensing properties of a material by altering the number and nature of active adsorption sites. Techniques such as Low-Energy Electron Diffraction (LEED) are instrumental in studying such phenomena.
Research on individual iron and tungsten oxides has shown that their surfaces can undergo reconstruction depending on factors like temperature and the surrounding gas environment. These reconstructions can affect the density of defects, such as oxygen vacancies, which are often critical for the gas sensing response.
To date, there are no specific studies reporting on the surface reconstruction of FeWO₄ in the context of gas sensing. Understanding how the FeWO₄ surface restructures in the presence of different gases and at various operating temperatures is a critical research gap that needs to be addressed to fully elucidate its potential as a gas sensing material.
Surface Chemistry and Adsorption Phenomena
The surface chemistry of this compound is fundamental to its performance in catalysis and sensing. The arrangement of atoms at the surface and their interaction with adsorbed species dictate the material's reactivity and selectivity.
As mentioned in the previous section, dedicated surface reconstruction studies on FeWO₄ are currently lacking in the scientific literature. Techniques such as Scanning Tunneling Microscopy (STM) and LEED, which are powerful tools for visualizing and characterizing surface structures at the atomic level, have not been extensively applied to this specific compound. Such studies would be invaluable for creating a detailed atomic-level picture of the FeWO₄ surface and how it responds to its environment.
A thorough analysis of adsorption mechanisms involves identifying the active surface sites, determining the nature of the adsorbate-surface bond (physisorption vs. chemisorption), and quantifying the energetics of adsorption. Experimental techniques like Temperature Programmed Desorption (TPD) and X-ray Photoelectron Spectroscopy (XPS) are vital for such analyses.
| Area of Study | Current Status for FeWO₄ | Required Future Research |
| Gas Adsorption Mechanisms | Largely uninvestigated. | DFT and experimental studies (TPD, XPS) on gas-surface interactions. |
| Surface Reconstruction | No specific studies found. | LEED and STM investigations to determine surface atomic structure. |
| Adsorption Mechanism Analysis | Primarily focused on liquid-phase dye removal. | Detailed analysis of gas-phase adsorption mechanisms. |
Surface Fenton Chemistry
The surface of this compound plays a pivotal role in the catalytic cycle of the Fenton-like reaction. The presence of both iron (Fe) and tungsten (W) on the catalyst surface is believed to contribute to its enhanced catalytic activity. The generally accepted mechanism involves the adsorption of hydrogen peroxide onto the active sites on the FeWO₄ surface. Subsequently, the iron species on the surface (Fe²⁺/Fe³⁺) catalyze the decomposition of H₂O₂ into hydroxyl radicals.
Research has indicated that the crystallographic facets of this compound can significantly influence its catalytic performance. For instance, FeWO₄ nanosheets with enhanced exposed (001) facets have been shown to be particularly effective in promoting the photocatalytic Fenton degradation of organic pollutants. This suggests that the atomic arrangement on specific crystal surfaces creates more favorable active sites for the catalytic reaction.
Adsorption of H₂O₂ onto the FeWO₄ surface.
Decomposition of H₂O₂ catalyzed by surface iron species to form hydroxyl radicals (•OH).
Oxidation of organic pollutants by the generated hydroxyl radicals.
This surface-mediated reaction is crucial for the efficient degradation of contaminants, with studies demonstrating high removal rates for various organic dyes and antibiotics.
Detailed Research Findings
Recent studies have highlighted the effectiveness of this compound in degrading various organic pollutants through heterogeneous Fenton and photo-Fenton processes.
In one study, FeWO₄ nanoparticles were synthesized and utilized as a catalyst in a heterogeneous "dark" Fenton reaction for the degradation of methyl orange, a common azo dye. The results demonstrated a high discoloration efficiency of approximately 97% within 50 minutes of the reaction. pnrjournal.compnrjournal.com This indicates a rapid breakdown of the chromophore of the dye molecule. The catalyst also exhibited excellent stability and reusability, maintaining a high level of degradation efficiency over five consecutive cycles. pnrjournal.com
The degradation of tetracycline hydrochloride, an antibiotic, has also been investigated using this compound in a photo-Fenton process. In this system, FeWO₄ alone achieved a degradation efficiency of 74%. mdpi.com The introduction of light enhances the catalytic process by promoting the regeneration of Fe²⁺ from Fe³⁺, thereby accelerating the decomposition of hydrogen peroxide and the generation of hydroxyl radicals.
The table below summarizes the performance of this compound in the degradation of different organic pollutants.
| Pollutant | Catalyst Form | Process | Degradation Efficiency (%) | Time (minutes) |
| Methyl Orange | Nanoparticles | Heterogeneous Fenton | ~97 | 50 |
| Tetracycline Hydrochloride | Photo-Fenton | 74 | Not Specified |
The recyclability of the FeWO₄ catalyst is a key advantage for practical applications. The following table illustrates the consistent performance of FeWO₄ nanoparticles in the degradation of methyl orange over multiple use cycles.
| Cycle Number | Decolorization Efficiency (%) |
| 1 | 97.2 |
| 2 | 96.8 |
| 3 | 97.6 |
| 4 | 97.3 |
| 5 | 95.0 |
These findings underscore the potential of this compound as a robust and efficient catalyst for the treatment of wastewater containing persistent organic pollutants through surface Fenton chemistry. The ability to function effectively in both dark and photo-assisted Fenton processes, coupled with its stability and reusability, makes it a promising candidate for environmental remediation technologies.
Advanced Characterization Methodologies for Iron Tungsten Tetraoxide
Diffraction Techniques
Diffraction methods are fundamental to determining the atomic arrangement within crystalline materials. By analyzing the patterns of scattered X-rays or neutrons, detailed information about the crystal lattice, atomic positions, and magnetic ordering can be obtained.
X-ray diffraction is a primary and indispensable tool for the analysis of the bulk crystal structure of iron tungsten tetraoxide. This technique relies on the elastic scattering of X-rays by the electron clouds of atoms in a periodic lattice. The resulting diffraction pattern is a fingerprint of the material's crystal structure.
For FeWO₄, XRD analysis consistently confirms that it crystallizes in the wolframite-type monoclinic structure. This structure is characterized by the space group P2/c. The analysis of the diffraction peaks allows for the precise determination of the lattice parameters.
Key Research Findings from XRD:
Crystal System: Monoclinic
Space Group: P2/c
The reflection peaks from XRD patterns can be fully indexed to a well-crystalline wolframite (B13744602) tungstate (B81510) structure, which is in good agreement with standard reference data (JCPDS file No.: 74-1130).
The following table presents typical lattice parameters for FeWO₄ as determined by XRD.
| Lattice Parameter | Value (Å) | Angle (°) |
| a | 4.73 | |
| b | 5.70 | |
| c | 4.95 | |
| β | 90.0 |
This interactive table provides the lattice parameters of this compound.
While X-rays are scattered by electrons, neutrons are scattered by atomic nuclei and by the magnetic moments of unpaired electrons. This makes neutron diffraction an exceptionally powerful technique for determining the magnetic structure of materials like this compound.
Studies on FeWO₄ have revealed that it exhibits antiferromagnetic (AFM) ordering at low temperatures. Neutron diffraction experiments are crucial for identifying the arrangement of the magnetic moments (spins) of the Fe²⁺ ions in the crystal lattice.
Key Research Findings from Neutron Diffraction:
FeWO₄ adopts an antiferromagnetic structure.
The magnetic moments are associated with the Fe²⁺ ions.
Under ambient pressure, the magnetic structure is characterized by a propagation vector of k = (1/2, 0, 0), with the magnetic moments aligned predominantly along the crystallographic a-axis.
High-pressure neutron diffraction studies have shown that the spin orientation can become canted in the ac-plane under hydrostatic pressure.
Rietveld refinement is a comprehensive analytical procedure used to refine the crystal and magnetic structure models by fitting a calculated diffraction profile to the experimentally measured data. nih.gov This method uses a least-squares approach to minimize the difference between the observed and calculated patterns, allowing for the extraction of precise structural parameters. nih.gov
For this compound, Rietveld refinement is applied to both XRD and neutron diffraction data. It can simultaneously refine lattice parameters, atomic positions, site occupancies, and magnetic moment arrangements. The quality of the fit is often judged by reliability factors, or R-factors (e.g., Bragg R-factor).
Example of Rietveld Refinement Results:
A study performing Rietveld refinement on neutron diffraction data for FeWO₄ at low temperature (30 K) and high pressure (7.7 GPa) yielded a Bragg R-factor of 3.45% for the FeWO₄ phase, indicating a good quality of fit. rsc.org Such refinements allow for the precise determination of atomic coordinates and the magnetic moment of the iron ions under different conditions.
| Parameter | Description | Application in FeWO₄ Analysis |
| Scale Factor | Relates the calculated intensities to the observed intensities. | Normalization of the calculated pattern. |
| Lattice Parameters | The dimensions (a, b, c) and angles (α, β, γ) of the unit cell. | Precise determination of the unit cell size and its response to T/P. |
| Atomic Coordinates | The fractional positions (x, y, z) of each atom within the unit cell. | Locating the Fe, W, and O atoms in the wolframite structure. |
| Isotropic/Anisotropic Displacement Parameters | Describe the thermal vibrations of atoms around their equilibrium positions. | Understanding the dynamic behavior of the lattice. |
| Magnetic Moment | The magnitude and orientation of the magnetic moments on the Fe²⁺ ions. | Quantifying the magnetic structure and its evolution. |
This interactive table outlines the key parameters refined during a Rietveld analysis of this compound.
While standard diffraction techniques excel at characterizing the long-range, average structure of crystalline materials, they are less sensitive to deviations from perfect periodicity that occur over short distances. Advanced techniques, such as total scattering and the resulting Pair Distribution Function (PDF) analysis, are employed to probe this short-range order. researchgate.netunileoben.ac.at
Total scattering analysis utilizes both the sharp Bragg peaks and the weak, diffuse scattering found between them. northwestern.edu A Fourier transform of the total scattering data yields the PDF, which provides a histogram of all interatomic distances within the material, revealing the local structure without the assumption of long-range periodicity. nih.gov
Although specific PDF studies on FeWO₄ are not widely reported, this technique holds significant potential for understanding:
Local Distortions: Characterizing subtle distortions in the FeO₆ and WO₆ octahedra that are averaged out in conventional crystallography.
Nanoscale Inhomogeneities: Identifying any chemical short-range ordering or the presence of nanoscale domains with slightly different structures.
Amorphous Precursors: Studying the atomic arrangement in amorphous precursors used in the synthesis of crystalline FeWO₄.
The PDF method is a powerful tool for revealing local structural details that can be crucial for understanding the physical properties of complex materials like this compound. northwestern.edu
Electron Microscopy Techniques
Electron microscopy offers direct-space imaging of materials at high magnification, providing morphological and structural information that is complementary to the reciprocal-space data obtained from diffraction techniques.
High-resolution transmission electron microscopy (HRTEM) is a powerful imaging technique capable of resolving the atomic lattice of a crystalline material. By transmitting a beam of electrons through an ultra-thin sample, HRTEM can directly visualize the arrangement of atomic columns, making it an ideal tool for studying structural defects that disrupt the perfect periodicity of the crystal lattice.
In the context of this compound, HRTEM can be used to identify and characterize a variety of structural defects, which can significantly influence the material's mechanical, electronic, and magnetic properties.
Types of Defects Observable by HRTEM:
Dislocations: These are line defects that represent an extra half-plane of atoms inserted into the crystal structure. HRTEM can determine the location and Burgers vector of dislocations.
Stacking Faults: These are planar defects that arise from an error in the stacking sequence of atomic planes. They appear as disruptions in the regular pattern of lattice fringes in an HRTEM image.
Grain Boundaries: The interface between two crystallites (grains) with different orientations can be imaged at the atomic scale, revealing the structure of the boundary.
Point Defect Clusters: While individual point defects (like vacancies or interstitials) are typically too small to be resolved directly, their aggregation into clusters can sometimes be observed.
Although detailed HRTEM studies specifically cataloging the defect structures in FeWO₄ are limited in the public literature, the technique is fundamental for understanding the nanoscale structural imperfections that can be introduced during synthesis or processing.
Scanning Electron Microscopy (SEM) for Morphology Analysis
Scanning Electron Microscopy (SEM) is a pivotal technique for characterizing the surface topography and morphology of this compound (FeWO₄). This method utilizes a focused beam of electrons to scan the sample's surface, generating detailed images that reveal particle size, shape, and aggregation. Studies on FeWO₄ have employed SEM to understand the material's structure at the micro and nanoscale. For instance, analysis of FeWO₄ thin films has shown the formation of spherical particles with diameters in the range of 20 to 40 nm. In composite materials, such as those combining cobalt tungstate and this compound, SEM images have revealed irregular morphologies consisting of agglomerated particles and sheet-like structures. This morphological information is crucial for understanding the material's physical and chemical properties, as surface area and particle distribution can significantly influence its performance in applications like catalysis and energy storage.
Selected Area Electron Diffraction (SAED) for Crystallinity
Selected Area Electron Diffraction (SAED) is a specialized technique within transmission electron microscopy (TEM) used to determine the crystalline structure of materials. By directing an electron beam onto a specific area of the sample and observing the resulting diffraction pattern, researchers can ascertain whether the material is single-crystalline, polycrystalline, or amorphous. A single-crystal specimen produces a pattern of discrete spots, whereas a polycrystalline material generates a series of concentric rings. Amorphous materials, lacking long-range order, result in diffuse halos. For this compound, SAED patterns are instrumental in confirming its crystalline nature. The presence of distinct rings in the diffraction pattern of FeWO₄ nanoparticles, for example, confirms a polycrystalline structure, with each ring corresponding to a specific set of lattice planes in the crystal. This confirmation of crystallinity is fundamental to relating the material's atomic structure to its observed properties.
Advanced Microscopy for Local Structure Characterization
To probe the atomic-level details of this compound, researchers employ advanced microscopy techniques such as High-Resolution Transmission Electron Microscopy (HRTEM) and Aberration-Corrected Scanning Transmission Electron Microscopy (AC-STEM). These methods offer significantly higher resolution than conventional microscopy, enabling the direct visualization of atomic columns and crystal defects.
High-Resolution Transmission Electron Microscopy (HRTEM): HRTEM allows for the direct imaging of the atomic lattice of crystalline materials. In the study of FeWO₄ nanoparticles, HRTEM has been used to observe the crystal lattice fringes. For example, a clear lattice fringe of 0.37 nm has been identified, which corresponds to the (002) crystallographic plane of the wolframite-type monoclinic structure of FeWO₄ nih.gov. This level of detail is vital for confirming the crystal structure and identifying any structural imperfections.
Aberration-Corrected Scanning Transmission Electron Microscopy (AC-STEM): AC-STEM represents a further leap in resolution, capable of achieving sub-ångström imaging. By correcting for the spherical and chromatic aberrations inherent in electron lenses, AC-STEM provides exceptionally clear images of the atomic structure. The application of techniques like double aberration-corrected TEM to FeWO₄ single crystals has enabled the identification of subtle structural disorders, such as the presence of stacking faults, which are attributed to the similar atomic environments of the iron and tungsten species.
These advanced microscopy techniques provide unparalleled insight into the local atomic arrangement of this compound, which is essential for a fundamental understanding of its structure-property relationships.
| Technique | Primary Information Obtained | Application to this compound |
| SEM | Surface morphology, particle size, and shape | Characterization of spherical nanoparticles and irregular, agglomerated structures. |
| SAED | Crystallinity (single-crystal, polycrystalline, amorphous) | Confirmation of the polycrystalline nature of nanoparticle samples. |
| HRTEM | Atomic lattice imaging, crystal plane identification | Visualization of the 0.37 nm lattice fringe corresponding to the (002) plane nih.gov. |
| AC-STEM | Sub-ångström resolution atomic structure, defect imaging | Identification of local structural disorders like stacking faults in single crystals. |
X-ray Spectroscopic Techniques
X-ray Absorption Spectroscopy (XAS) for Oxidation States and Local Environment
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to investigate the local electronic and geometric structure of atoms in a material. It is particularly valuable for determining the oxidation states of elements and characterizing their local coordination environment. In the study of this compound, XAS has been instrumental in confirming the valence states of the constituent metal ions.
Analysis of the Fe K-edge in XAS spectra helps in determining the oxidation state of iron. For high-quality FeWO₄ crystals, XAS studies have confirmed a pure Fe²⁺ valence state. The sharpness of features at the Fe-L₂,₃ edge further indicates the highly localized nature of the iron 3d electronic states. Similarly, by analyzing the tungsten L-edges, its oxidation state can be determined. The energy positions of the "white lines" at these edges are sensitive to the valence state, and for stoichiometric FeWO₄, the results are consistent with a hexavalent (W⁶⁺) oxidation state.
| Element | XAS Edge | Deduced Oxidation State | Key Spectral Feature |
| Iron (Fe) | K-edge, L₂,₃-edge | +2 | Sharpness of multiplet features |
| Tungsten (W) | L₂,₃-edge | +6 | Energy position of the white line |
X-ray Photoelectron Spectroscopy (XPS) for Electronic States and Surface Composition
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface thermofisher.com. When applied to high-quality single crystals of this compound, XPS provides definitive information about the oxidation states of iron and tungsten at the surface.
XPS studies confirm the presence of clean W⁶⁺ and Fe²⁺ oxidation states in FeWO₄ aps.orgaps.org. The Fe 2p spectrum of FeWO₄ shows significantly sharper features compared to compounds like FeO, which often contain a mix of Fe²⁺ and Fe³⁺, indicating a very pure Fe²⁺ valence in this compound aps.org. This high purity makes FeWO₄ a potential standard for Fe²⁺ spectroscopic measurements aps.org. By analyzing the valence band spectra at different photon energies (e.g., standard XPS and Hard X-ray Photoelectron Spectroscopy - HAXPES), researchers can also distinguish the contributions of the iron and tungsten orbitals to the electronic structure of the compound aps.org.
Magnetic Resonance and Related Spectroscopies
Magnetic resonance techniques are crucial for probing the magnetic properties of materials at an atomic level. For iron-containing compounds like this compound, Mössbauer spectroscopy and Electron Paramagnetic Resonance (EPR) are particularly insightful.
Mössbauer Spectroscopy: This technique is highly sensitive to the local environment of specific nuclei, such as ⁵⁷Fe. It can provide detailed information about the oxidation state, electron density, magnetic ordering, and crystal symmetry around the iron atoms nih.gov. In materials science, it is especially useful for identifying the composition and phase of iron-containing specimens and characterizing phase transformations wikipedia.orgdemokritos.gr. For iron oxides, Mössbauer spectroscopy can distinguish between different phases like hematite (B75146) (Fe₂O₃) and magnetite (Fe₃O₄) and reveal details about their magnetic behavior nih.govwikipedia.orgresearchgate.net.
Electron Paramagnetic Resonance (EPR): Also known as Electron Spin Resonance (ESR), EPR is a spectroscopic method that detects species with unpaired electrons, such as free radicals and many transition metal ions youtube.com. It is a direct and non-invasive way to detect paramagnetic particles researchgate.net. The technique is sensitive to the coordination, valence, and spin state of iron species researchgate.net. In the context of this compound, which contains Fe²⁺ ions (a paramagnetic species), EPR can be used to study the magnetic environment of the iron centers and investigate magnetic transitions. For instance, studies on iron oxide nanoparticles have used EPR to reveal sharp line broadening and resonance field shifts associated with magnetic transitions, such as the onset of superparamagnetism or spin-glass-like freezing scispace.com.
While FeWO₄ is known to exhibit antiferromagnetic behavior at low temperatures, detailed Mössbauer and EPR studies would provide a deeper understanding of the local magnetic interactions and spin dynamics within its crystal structure researchgate.net.
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying materials with unpaired electrons. In the context of this compound (FeWO₄), EPR can provide valuable insights into defect states, oxidation states of metal ions, and the local electronic structure. Studies have utilized EPR to investigate the physicochemical properties of FeWO₄ nanomaterials. For instance, EPR measurements have been positively correlated with the degradation rate of certain substances in photocatalytic reactions, suggesting that the concentration of hydroxyl radicals (•OH) produced by FeWO₄ can be detected and quantified using this technique.
Furthermore, EPR spectroscopy has been employed to identify the presence of defect states in composites containing this compound. The presence of these defects, which can be induced by various factors during synthesis or modification, can significantly influence the material's electronic and catalytic properties. While EPR is a valuable tool for understanding the role of paramagnetic species and defects in the functional properties of this compound, detailed spectral analyses, including the determination of specific g-values for pure FeWO₄, are not extensively reported in the literature.
Mössbauer Spectroscopy for Iron Valence and Magnetic Environment
Mössbauer spectroscopy is a highly sensitive technique for probing the local environment of iron nuclei, making it an indispensable tool for characterizing this compound. This method provides precise information about the oxidation state, spin state, and magnetic ordering of iron atoms within the crystal lattice.
Numerous studies have employed ⁵⁷Fe Mössbauer spectroscopy to investigate natural and synthetic FeWO₄. The consensus from these studies is that the iron in this compound exists predominantly as high-spin Fe²⁺ ions situated in distorted octahedral symmetry. This is consistently supported by the measured hyperfine parameters, including isomer shift (IS), quadrupole splitting (QS), and magnetic hyperfine field (Hhf).
At room temperature, the Mössbauer spectra of FeWO₄ typically exhibit a paramagnetic doublet. The isomer shift values are characteristic of ferrous iron in an octahedral environment. The quadrupole splitting values indicate a significant distortion of the octahedral sites, which is consistent with the monoclinic wolframite crystal structure. As the temperature is lowered, FeWO₄ undergoes a transition to an antiferromagnetically ordered state, which is clearly observable in the Mössbauer spectra by the splitting of the paramagnetic doublet into a magnetic sextet. The Néel temperature, the point at which this transition occurs, has been determined to be around 75 K.
Below the Néel temperature, the magnetic hyperfine field can be determined, providing further insight into the magnetic properties of the material. The values of the hyperfine parameters obtained from Mössbauer spectroscopy are crucial for understanding the electronic and magnetic structure of this compound.
Mössbauer Spectroscopy Parameters for this compound (FeWO₄)
| Temperature (K) | Isomer Shift (IS) (mm/s) | Quadrupole Splitting (QS) (mm/s) | Magnetic Hyperfine Field (Hhf) (kOe) | Reference |
|---|---|---|---|---|
| 300 | ~1.5 | Relatively small | N/A | |
| 4.2 | Not specified | -2.0 | 72.1 | |
| 4.2 | Not specified | Negative sign | ~45 |
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Raman and Fourier Transform Infrared (FTIR) spectroscopy, is instrumental in understanding the structural properties and chemical bonding within this compound. These techniques probe the vibrational modes of the crystal lattice, providing a fingerprint of the material's structure and symmetry.
Raman Spectroscopy for Phonon Modes and Structural Changes
Raman spectroscopy is a non-destructive technique that provides detailed information about the phonon modes of a material, which are the quantized modes of vibration of the crystal lattice. For this compound, which crystallizes in the wolframite structure with a monoclinic P2/c space group, group theory predicts a total of 18 Raman-active modes (8Ag + 10Bg).
Experimental Raman studies on FeWO₄ have been conducted, though not all of the predicted modes have been consistently observed in every study, which may be due to factors such as crystal orientation and overlapping peaks. The observed Raman peaks correspond to the vibrational modes of the WO₆ octahedra and the FeO₆ octahedra, as well as lattice modes. High-pressure Raman spectroscopy studies have also been performed on FeWO₄, revealing how the vibrational modes shift with changes in pressure, providing insights into the material's structural stability and compressibility. These studies have shown that the Raman-active phonons generally harden (shift to higher frequencies) with increasing pressure, which is a typical behavior for crystalline solids.
The positions of the Raman bands are sensitive to the local structure and bonding, making Raman spectroscopy a valuable tool for identifying the wolframite phase and studying structural transformations.
Observed Raman Modes for this compound (FeWO₄)
| Symmetry | Frequency (cm⁻¹) | Reference |
|---|---|---|
| Ag | Multiple modes reported | |
| Bg | Multiple modes reported | |
| A1g (dominant phase in magnetite) | 669 |
Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonds
Fourier Transform Infrared (FTIR) spectroscopy is a technique that measures the absorption of infrared radiation by a material, which excites molecular vibrations. It is particularly useful for identifying the types of chemical bonds present in a substance. For this compound, with its wolframite structure, group theory predicts 15 infrared (IR)-active modes (7Au + 8Bu).
Despite the theoretical predictions, it has been noted in the literature that, to the best of some researchers' knowledge, no dedicated IR experiments have been reported for pure FeWO₄ single crystals or powders. While FTIR has been used to characterize composite materials containing FeWO₄ or to study the surface functionalization of FeWO₄ nanoparticles, the fundamental vibrational modes of the Fe-O and W-O bonds in the bulk material have not been extensively studied using this technique. Such studies would be valuable for complementing the understanding of the lattice dynamics of this compound obtained from Raman spectroscopy.
In Situ Characterization Techniques
In Situ Characterization during Reaction or Synthesis
In situ characterization techniques are crucial for understanding the dynamic processes that occur during the synthesis of materials or while they are functioning in a reactive environment. These methods allow for real-time monitoring of structural, chemical, and physical changes, providing mechanistic insights that are often unattainable through ex situ analysis.
While specific studies detailing the in situ characterization of the synthesis of pure this compound are not abundant, the application of these techniques to related iron and tungsten-based materials highlights their potential. For example, in situ X-ray diffraction (XRD) and X-ray absorption spectroscopy (XAS) have been used to study the transformation of iron oxides under various reaction conditions. These techniques could be applied to monitor the crystallization of FeWO₄ during hydrothermal or sol-gel synthesis, providing information on phase formation, crystal growth, and the evolution of the local atomic structure of iron and tungsten.
In situ Raman spectroscopy has also been employed to monitor reaction processes. For instance, it has been used to track the reaction process of nitrogen reduction on a bimetallic sulfide (B99878) material that includes FeWO₄ as a component. This demonstrates the feasibility of using in situ Raman to probe the surface of FeWO₄-based materials during catalytic reactions, identifying reaction intermediates and understanding the catalytic mechanism.
The insights gained from in situ characterization are invaluable for optimizing synthesis protocols to control the size, morphology, and defect structure of this compound, as well as for designing more efficient catalytic and energy storage systems based on this material.
In Situ High-Pressure and Low-Temperature Measurements
In situ characterization of this compound (FeWO₄) under high-pressure and low-temperature conditions provides critical insights into the interplay between its crystal structure and magnetic properties. By employing techniques such as neutron and X-ray diffraction in controlled environments, researchers can observe pressure-induced structural modifications and their influence on magnetic ordering phenomena.
Recent high-pressure neutron diffraction studies have investigated the structural and magnetic behavior of FeWO₄ at pressures up to 8.7 GPa and temperatures as low as 30.0 K aip.orgscispace.combohrium.com. At room temperature, FeWO₄ crystallizes in the monoclinic wolframite structure, described by the P2/c space group aip.org. Experimental evidence from powder X-ray diffraction shows that this structure remains stable up to at least 20 GPa, with no structural phase transitions observed within this range aip.orgacs.org. The primary effect of pressure is a compression of the unit cell, leading to a decrease in the electronic bandgap energy aip.org.
At ambient pressure, FeWO₄ exhibits an antiferromagnetic transition with a Néel temperature (T_N) of approximately 75 K aip.orgnsrrc.org.twacs.org. Below this temperature, the magnetic structure is characterized by the Shubnikov space group P_a 2/c aip.org. In this configuration, Fe²⁺ atoms with parallel spins form zigzag chains along the c-axis. These chains are ferromagnetically coupled along the b-axis, creating ferromagnetic planes that are, in turn, antiferromagnetically coupled along the a-axis aip.orgaip.org.
The application of high pressure in conjunction with low temperatures reveals a robust crystal and magnetic structure. Studies combining pressures up to 8.7 GPa and temperatures down to 30.0 K found that the material does not undergo a change in its Shubnikov space group below the magnetic ordering temperature aip.orgscispace.combohrium.com. Despite a volume contraction of about 5% at the maximum applied pressure, the fundamental wolframite crystal structure is preserved aip.orgbohrium.com.
However, pressure does induce subtle changes in the magnetic properties. The Néel temperature is slightly modified by the applied pressure. Furthermore, while the magnitude of the magnetic moment remains largely unaffected, its orientation is altered with increasing pressure aip.orgbohrium.comaip.org. These modifications are attributed to pressure-induced changes in the super-exchange interactions between Fe²⁺ cations as inter-atomic distances are reduced aip.org.
The following tables summarize key findings from these in situ studies.
Table 1: Pressure Dependence of Néel Temperature (T_N) in this compound This table illustrates the effect of applied pressure on the antiferromagnetic transition temperature of FeWO₄.
| Pressure (GPa) | Néel Temperature (T_N) (K) |
| 0 | ~75 |
| 4.0(4) | 77.2(7) |
| 7.7(4) | 79.9(9) |
Data sourced from high-pressure neutron diffraction studies aip.org.
Table 2: Magnetic Moment of Fe²⁺ in this compound at 30 K Under High Pressure This table shows the calculated magnetic moment at a constant low temperature across different pressures, indicating the stability of the magnetic moment's magnitude.
| Pressure (GPa) | Magnetic Moment (μ_B) |
| 0 | 4.84(3) |
| 4.0(4) | 4.88(5) |
| 7.7(4) | 4.91(6) |
Data sourced from Rietveld refinements of neutron diffraction data aip.org.
These in situ measurements demonstrate that while the fundamental crystal and magnetic structures of this compound are stable under significant pressure, the precise nature of the magnetic ordering can be tuned. The slight increase in the Néel temperature and the reorientation of magnetic moments under pressure are direct consequences of the compression of the FeO₆ octahedra and the resulting modifications to the magnetic exchange pathways aip.orgaip.org.
Structure Property Relationships and Functional Design in Iron Tungsten Tetraoxide
Influence of Synthesis Parameters on Microstructure and Properties
The physicochemical properties of iron tungsten tetraoxide are highly sensitive to the synthesis methodology and subsequent processing conditions. These factors dictate the material's crystal quality, morphology, and, consequently, its electronic and magnetic behavior.
The choice of synthesis route is a critical determinant of the crystal structure and morphology of FeWO₄. Various methods have been employed to produce this material, each offering distinct advantages in controlling its physical form.
Hydrothermal and solvothermal methods are widely utilized for the synthesis of FeWO₄ nanostructures. The hydrothermal approach, which involves crystallization from high-temperature aqueous solutions, can yield well-crystalline monoclinic FeWO₄ nanoparticles. For instance, nanoparticles with an average size of approximately 150 nm have been successfully synthesized using this technique bibliotekanauki.pl. By adjusting parameters such as pH and the use of additives, the morphology can be tailored. For example, the use of certain additives in a hydrothermal process has led to the formation of FeWO₄ nanosheets for the first time acs.org. Solvothermal synthesis, a similar process but with non-aqueous solvents, allows for the creation of hierarchical platelike microcrystals aip.org.
The sol-gel process, often utilizing precursors like sodium tungstate(VI) and iron(II) sulfate (B86663), is another effective method for producing FeWO₄ exlibrisgroup.combath.ac.uk. This technique involves the formation of a sol (a colloidal suspension of solid particles) that is then gelled to form a solid network. The sol-gel method is advantageous for achieving high purity and homogeneity in the final product.
Chemical transport reactions have been employed to grow high-quality single crystals of ferberite (the mineral form of FeWO₄). This method, starting from a polycrystalline sample, can yield crystals with a well-defined wolframite-type structure, although some structural disorder in the range of 1% may be present researchgate.netmdpi.com.
The table below summarizes the correlation between different synthesis routes and the resulting FeWO₄ morphology.
| Synthesis Route | Precursors | Resulting Morphology | Reference |
| Hydrothermal | Sodium tungstate (B81510), Ferrous ammonium (B1175870) sulfate | Nanoparticles (~150 nm) | bibliotekanauki.pl |
| Hydrothermal | Sodium tungstate, Iron(II) sulfate heptahydrate | Nanosheets (20–30 nm thick) | acs.org |
| Solvothermal | Iron(III) chloride, Sodium tungstate | Hierarchical platelike microcrystals | aip.org |
| Sol-Gel | Sodium tungstate(VI), Iron(II) sulfate | Heterogeneous composite | exlibrisgroup.combath.ac.uk |
| Chemical Transport | Polycrystalline FeWO₄ | Single crystals | researchgate.net |
Post-synthesis processing conditions, such as temperature and pressure, play a crucial role in refining the electronic and magnetic properties of FeWO₄. At ambient pressure, FeWO₄ exhibits antiferromagnetic ordering with a Néel temperature (T_N) of approximately 75 K researchgate.netmdpi.comresearchgate.net. This magnetic behavior is primarily governed by the super-exchange interactions between Fe²⁺ ions researchgate.net.
The application of external pressure has been shown to modify the magnetic structure of FeWO₄. Neutron diffraction studies under high pressure (up to 8.7 GPa) have revealed that while the fundamental crystal structure remains stable, the Néel temperature and the orientation of the magnetic moments are slightly altered researchgate.netresearchgate.net. This is attributed to pressure-induced changes in the Fe²⁺ lattice, which affect the super-exchange interactions aip.org. Furthermore, increasing pressure can lead to a decrease in the electronic bandgap energy, a phenomenon linked to the enhanced hybridization between the 3d electrons of iron and the 2p electrons of oxygen researchgate.net.
Annealing, or heat treatment, is another critical processing step. For iron-based magnetic materials, annealing can reduce internal stresses and defects, leading to improved magnetic properties such as increased permeability and decreased coercivity acs.orgnsrrc.org.tw. In the context of FeWO₄, calcination temperature has a notable effect on its magneto-optical properties. As the calcination temperature is increased from 300°C to 700°C, the saturation magnetization of FeWO₄ nanoparticles decreases, while their band gap increases bath.ac.uk. This is due to increased crystallinity and morphological changes at higher temperatures bath.ac.uk. Similarly, sintering temperature influences the microstructure and densification of Fe/FeAl₂O₄ composites, which in turn affects their mechanical and electrical properties rsc.org.
The following table details the impact of various processing conditions on the properties of FeWO₄.
| Processing Condition | Effect on Properties | Reference |
| High Pressure (up to 8.7 GPa) | Slightly modifies Néel temperature and magnetic moment orientation; Decreases electronic bandgap. | researchgate.netresearchgate.net |
| Annealing/Calcination | Can improve magnetic properties by reducing defects; Increasing temperature can decrease saturation magnetization and increase the band gap. | bath.ac.ukacs.org |
| Sintering Temperature | Affects microstructure, densification, and consequently, mechanical and electrical properties. | rsc.orgresearchgate.net |
Role of Dimensionality and Strain Effects
The physical and chemical properties of materials can be significantly altered when their dimensions are reduced to the nanoscale. Similarly, the application of strain, either externally or through lattice mismatch in thin films, can be a powerful tool to tune material properties.
Nanostructured this compound exhibits properties that can differ significantly from its bulk form, primarily due to the increased surface-area-to-volume ratio and quantum confinement effects youtube.comquora.com. These differences are apparent in its magnetic, optical, and catalytic properties.
A notable difference is observed in the magnetic behavior. While bulk FeWO₄ has a Néel temperature of around 75 K, the T_N for hierarchical platelike FeWO₄ microcrystals has been reported to be lower, at approximately 67.8 K aip.org. This reduction in the magnetic transition temperature is attributed to size effects aip.org. Additionally, at low temperatures, nanostructured FeWO₄ can exhibit a small ferromagnetic ordering due to spin-canting and surface spins, which is not characteristic of the bulk material aip.org.
The optical properties of FeWO₄ are also size-dependent. The band gap of FeWO₄ nanoparticles can be tuned by controlling the synthesis conditions and subsequent heat treatment bibliotekanauki.pl. For instance, increasing the calcination temperature of hydrothermally synthesized FeWO₄ nanoparticles from 300°C to 700°C resulted in an increase in the band gap from 1.95 eV to 2.20 eV bibliotekanauki.pl. This tunability of the band gap is crucial for applications in photocatalysis, as it determines the material's light absorption range.
The enhanced surface area of nanostructured FeWO₄ also leads to superior catalytic and photocatalytic activity compared to its bulk counterpart ias.ac.in. The increased number of active sites on the surface of nanoparticles enhances their efficiency in degrading organic pollutants under visible light irradiation bibliotekanauki.pl.
| Property | Bulk FeWO₄ | Nanostructured FeWO₄ | Reference |
| Magnetic | Antiferromagnetic, T_N ≈ 75 K | Antiferromagnetic with lower T_N (~67.8 K), possible weak ferromagnetism at low temperatures. | aip.orgnsrrc.org.tw |
| Optical | Band gap ~2.0 eV | Tunable band gap (e.g., 1.95 - 2.20 eV) depending on size and processing. | bibliotekanauki.placs.org |
| Catalytic | Lower activity | Enhanced photocatalytic activity due to high surface area. | bibliotekanauki.plias.ac.in |
Theoretical studies, particularly those employing density-functional theory (DFT), provide valuable insights into how strain can be used to engineer the properties of FeWO₄ aip.org. These computational approaches allow for the investigation of the effects of lattice compression or expansion on the electronic and magnetic structure of the material.
High-pressure experimental studies, which induce compressive strain, have been complemented by first-principles simulations acs.org. These studies confirm that pressure leads to an anisotropic compression of the FeWO₄ crystal lattice, with the b-axis being the most compressible acs.org. This structural change directly impacts the electronic band structure, causing a decrease in the band gap energy with increasing pressure acs.org. DFT calculations have attributed this band gap reduction to an increased hybridization between the Fe 3d and O 2p orbitals under compression aip.org.
DFT calculations also predict that the magnetic properties of FeWO₄ are sensitive to pressure-induced strain aip.org. The super-exchange interactions between the Fe²⁺ cations are expected to be modified as the interatomic distances and bond angles change with strain. This can lead to alterations in the magnetic ordering and transition temperature, which is consistent with experimental observations under high pressure aip.org. These theoretical findings suggest that strain engineering, for example through epitaxial growth of thin films on mismatched substrates, could be a viable strategy to tune the magnetoelectric properties of FeWO₄ for specific device applications.
Interfacial Phenomena in Heterostructures and Composite Materials
In the realm of photocatalysis, forming heterojunctions between FeWO₄ and other semiconductors has proven to be an effective strategy to improve charge separation and enhance photocatalytic activity. For example, in a g-C₃N₄/FeWO₄ composite, a Z-scheme heterostructure is formed, which facilitates the spatial separation of photogenerated electron-hole pairs, leading to improved photocatalytic efficiency for CO₂ reduction acs.orgbath.ac.uk. Similarly, a FeWO₄@ZnWO₄/ZnO heterojunction photocatalyst demonstrated superior photocatalytic activity in the degradation of organic dyes compared to the individual components acs.org. This enhancement is attributed to the efficient interfacial transfer of photogenerated charge carriers acs.org. The creation of a p-n junction in Fe₃O₄/FeWO₄ heterostructures also promotes the separation of electrons and holes, significantly boosting photocatalytic performance researchgate.netrsc.org.
The magnetic properties of FeWO₄ can also be leveraged in composite materials. For instance, FeWO₄ nanoparticles can be used to decorate the surface of WS₂ nanotubes, creating a magnetic hybrid nanostructure exlibrisgroup.com. The resulting composite can be manipulated by an external magnetic field, which is advantageous for applications such as the recovery of catalysts from a reaction mixture exlibrisgroup.com. In heterostructures involving soft and hard magnetic materials, interfacial coupling can lead to novel magnetic behaviors, such as an exchange bias effect, which is important for applications in magnetic recording and spintronics researchgate.netrsc.org.
The table below provides examples of FeWO₄-based heterostructures and the resulting interfacial effects.
| Heterostructure/Composite | Interfacial Phenomenon | Enhanced Functionality | Reference |
| g-C₃N₄/FeWO₄ | Z-scheme charge transfer | Enhanced photocatalytic CO₂ reduction | acs.orgbath.ac.uk |
| FeWO₄@ZnWO₄/ZnO | Interfacial charge carrier transport | Improved visible-light photocatalysis | acs.org |
| Fe₃O₄/FeWO₄ | p-n junction formation | Efficient charge separation, enhanced photocatalysis | researchgate.netrsc.org |
| FeWO₄/WS₂ nanotubes | Magnetic interaction | Magnetically separable catalyst | exlibrisgroup.com |
Band Alignment at Interfaces (e.g., FeWO₄/Fe₂WO₆)
The arrangement of energy bands at the interface between two different semiconductor materials, known as band alignment, dictates the charge transport properties across the heterojunction. A notable example is the interface between p-type this compound (FeWO₄) and n-type iron(III) tungstate (Fe₂WO₆). nih.govnih.gov
Research based on X-ray photoelectron spectroscopy, ultraviolet-visible light reflectance spectroscopy, and computational modeling has revealed a near-broken-gap alignment at the FeWO₄/Fe₂WO₆ interface. nih.govnih.govacs.org In this configuration, the conduction band minimum (CBM) of the n-type material (Fe₂WO₆) is energetically located at a similar or lower level than the valence band maximum (VBM) of the p-type material (FeWO₄). This unique alignment is critical for creating Ohmic (non-rectifying) contacts, which are essential for devices like thermoelectric generators. nih.govacs.org
Density Functional Theory (DFT) calculations have provided deeper insights into this phenomenon, confirming that the valence band maximum of FeWO₄ and the conduction band minimum of Fe₂WO₆ are both predominantly composed of Iron-3d (Fe-3d) orbitals. nih.govnih.govacs.org This similarity in orbital character is suggested to be a key factor in the formation of the unusual band overlap. nih.gov The experimentally estimated band gap for Fe₂WO₆ is 1.84 eV, while DFT calculations predict a value of 2.3 eV. nih.govacs.org For the FeWO₄/Fe₂WO₆ heterojunction, the band discontinuity between the conduction band of Fe₂WO₆ and the valence band of FeWO₄ is remarkably small, at approximately 0.35 eV. nih.govacs.org
| Parameter | Value | Source |
|---|---|---|
| FeWO₄ Type | p-type | nih.govnih.gov |
| Fe₂WO₆ Type | n-type | nih.govnih.gov |
| Alignment Type | Near-Broken-Gap | nih.govnih.govacs.org |
| Band Discontinuity (CBFe₂WO₆ – VBFeWO₄) | ~0.35 eV | nih.govacs.org |
| Dominant Orbital Character at Band Edges | Fe-3d | nih.govnih.gov |
Interfacial Charge Transfer and Its Mechanism
The efficiency of devices based on heterostructures is largely dependent on the transfer of charge carriers across the interface. In FeWO₄-based heterojunctions, the specific band alignment and electronic structure govern the charge transfer mechanism, which is crucial for applications ranging from photocatalysis to electrocatalysis. mdpi.comrsc.org
In photocatalytic systems, such as FeWO₄ combined with graphene oxide (GO), photoexcited electrons are transferred from the conduction band of FeWO₄ to the graphene oxide. mdpi.com This process promotes the separation of photogenerated electron-hole pairs, which enhances photocatalytic activity by decreasing the recombination rate. mdpi.com Similarly, in FeWO₄/Fe₂O₃ heterojunctions, the interface is engineered to regulate electronic states and accelerate charge transfer, leading to synergistic effects that boost electrocatalytic performance for water splitting. rsc.org
The mechanism of charge transfer is intrinsically linked to the band structure. For the near-broken-gap alignment seen in the FeWO₄/Fe₂WO₆ system, the small energy barrier facilitates efficient charge transport, resulting in an Ohmic contact rather than a rectifying one. nih.govacs.org This allows for low-resistance current flow across the p-n junction. In other heterostructures, the charge transfer can follow different pathways, such as the Type II mechanism or a direct Z-scheme, depending on the specific band alignment of the constituent materials. nih.gov For instance, in a FeWO₄@ZnWO₄/ZnO composite, the enhanced photocatalytic activity is attributed to the interfacial transportation of photogenerated holes between FeWO₄ and the ZnWO₄/ZnO substrate, leading to more effective carrier separation. acs.org
Design Principles for Enhanced Functionality
The intrinsic properties of this compound can be strategically modified and enhanced through advanced material design principles. By intentionally introducing defects or using theoretical models to predict new properties, researchers can tailor FeWO₄ for specific high-performance device applications.
Defect Engineering for Tailored Properties
Defect engineering is a powerful strategy for manipulating the physicochemical properties of materials by introducing structural imperfections in a controlled manner. researchgate.net In this compound, both intrinsic and extrinsic defects can be engineered to tailor its electronic, optical, and catalytic functionalities.
Intrinsic defects, such as the presence of a small percentage of Fe³⁺ ions in the FeWO₄ crystal lattice, have been identified through thermoelectric power measurements. nsrrc.org.twacs.org These inherent electronic defects are crucial for the material's high electrical conductivity and large Seebeck coefficient at elevated temperatures, which are desirable properties for thermoelectric applications. nih.govnih.gov Transmission electron microscopy has also revealed the occurrence of stacking faults, another type of structural defect, which arise from the similarity in the atomic environments of the iron and tungsten species. nsrrc.org.twacs.org
Extrinsic defects can be introduced through doping. For example, doping an FeWO₄/graphene oxide composite with iodine has been shown to reduce the material's bandgap from 2.8 eV to 2.6 eV. mdpi.com This modification enhances the material's ability to absorb light in the visible spectrum, thereby improving its sunlight-driven photocatalytic activity for degrading pollutants. mdpi.com By precisely controlling the type and concentration of defects, it is possible to optimize FeWO₄ for a wide range of applications.
| Defect Type | Method of Introduction | Resulting Property Change | Potential Application |
|---|---|---|---|
| Fe³⁺ ions | Intrinsic (synthesis process) | Increased electrical conductivity and Seebeck coefficient | Thermoelectrics nih.govnih.gov |
| Stacking Faults | Intrinsic (crystal growth) | Structural disorder | - |
| Iodine Doping | Extrinsic (synthesis process) | Reduced bandgap (2.8 eV to 2.6 eV) | Photocatalysis mdpi.com |
Theoretical Prediction of Novel Functionalities for Device Applications
Theoretical modeling and computational simulations, particularly those based on Density Functional Theory (DFT), are indispensable tools for predicting and understanding the properties of materials like FeWO₄. These methods allow for the a priori prediction of electronic structures, band alignments, and charge transfer characteristics, guiding the experimental design of novel materials for specific device applications. nih.govrsc.org
DFT calculations have been instrumental in rationalizing the experimental findings of the near-broken-gap alignment at the FeWO₄/Fe₂WO₆ interface. nih.govnih.gov By modeling the bulk properties of the individual compounds, researchers could confirm the Fe-3d character of the band edges, providing a theoretical foundation for designing Ohmic contacts in thermoelectric devices. nih.gov
Furthermore, theoretical predictions are being used to explore new functionalities. For example, DFT calculations have been employed to investigate the band structure of FeWO₄ to assess its potential for photocatalysis. rsc.org In the field of electrocatalysis, simulations have shown that creating FeWO₄/Fe₂O₃ heterojunctions can effectively regulate electronic states and accelerate charge transfer, suggesting a promising strategy for developing efficient catalysts for water splitting. rsc.org The electronic structure of single-crystal FeWO₄ has also been studied in detail using a combination of photoelectron spectroscopy and theoretical calculations, providing a fundamental understanding necessary for exploring its intrinsic properties in advanced electronic devices. aps.org These computational approaches not only explain experimental observations but also enable the predictive design of FeWO₄-based materials with tailored functionalities for future technologies.
Q & A
Q. What are the standard synthesis methods for iron tungsten tetraoxide (FeWO₄), and how do they affect crystallinity and phase purity?
FeWO₄ is typically synthesized via solid-state reactions or hydrothermal/solvothermal methods. Solid-state synthesis involves calcining stoichiometric mixtures of Fe₂O₃ and WO₃ at high temperatures (800–1000°C), but this may introduce impurities or incomplete reactions. Hydrothermal methods, using precursors like Fe(NO₃)₃ and Na₂WO₄ in acidic/alkaline conditions, yield finer crystallites with controlled morphology . Phase purity can be verified via X-ray diffraction (XRD), where the absence of Fe₂O₃/WO₃ peaks confirms successful synthesis. Rietveld refinement is recommended for quantifying phase fractions .
Q. How can researchers characterize the structural and electronic properties of FeWO₄?
- Structural Analysis : Use XRD to confirm the monoclinic wolframite structure (space group P2/c). Pair with Raman spectroscopy to identify vibrational modes (e.g., W–O bonds at ~880 cm⁻¹) .
- Electronic Properties : UV-Vis diffuse reflectance spectroscopy estimates the band gap (~2.8–3.2 eV for FeWO₄). For advanced analysis, X-ray photoelectron spectroscopy (XPS) reveals oxidation states (Fe²⁺/Fe³⁺ and W⁶⁺) and oxygen vacancies .
Q. What are the key challenges in achieving stoichiometric control during FeWO₄ synthesis?
FeWO₄’s stoichiometry is sensitive to precursor ratios and calcination conditions. Excess Fe may lead to Fe₂O₃ impurities, while excess W favors WO₃ segregation. Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) helps optimize thermal profiles to prevent non-stoichiometric phases .
Advanced Research Questions
Q. How can computational methods resolve discrepancies in experimental band gap values for FeWO₄?
Experimental band gaps for FeWO₄ range from 2.8–3.2 eV, while density functional theory (DFT) calculations often overestimate these values. Hybrid functionals (e.g., HSE06) or GW approximations improve accuracy by accounting for electron correlation. Compare computed density of states (DOS) with ultraviolet photoelectron spectroscopy (UPS) data to validate models .
Q. What strategies mitigate interfacial defects in FeWO₄-based heterostructures for photocatalytic applications?
Defects at FeWO₄/TiO₂ or FeWO₄/g-C₃N₄ interfaces can trap charge carriers, reducing efficiency. Use high-resolution transmission electron microscopy (HRTEM) to map lattice mismatches. Surface passivation with amorphous Al₂O₃ layers or doping (e.g., N or S) minimizes recombination losses .
Q. How do Fe/W oxidation states influence the catalytic activity of FeWO₄ in oxygen evolution reactions (OER)?
Fe²⁺ sites in FeWO₄ act as active centers for OER, while W⁶⁺ stabilizes the structure. In situ XPS during electrochemical testing tracks Fe²⁺→Fe³⁺ oxidation, which correlates with OER overpotential. Doping with Co or Ni enhances Fe redox activity, as shown in cyclic voltammetry (CV) .
Q. What experimental designs address contradictions in magnetic properties reported for FeWO₄?
FeWO₄ is typically paramagnetic, but conflicting reports suggest weak ferromagnetism. Use superconducting quantum interference device (SQUID) magnetometry to measure moment vs. temperature. Impurity phases (e.g., Fe₃O₄) must be ruled out via Mössbauer spectroscopy .
Methodological Guidance
Q. How to optimize hydrothermal synthesis for FeWO₄ nanorods with high aspect ratios?
Q. Which techniques quantify oxygen vacancies in FeWO₄, and how do they impact photocatalysis?
- Positron Annihilation Lifetime Spectroscopy (PALS) : Detects vacancy density.
- Electron Paramagnetic Resonance (EPR) : Identifies vacancy-related defects. Vacancies enhance charge separation but may act as recombination centers at high concentrations. Balance via controlled annealing in reducing atmospheres (e.g., H₂/Ar) .
Q. How to reconcile discrepancies between theoretical and experimental lattice parameters for FeWO₄?
DFT calculations often underestimate lattice constants due to approximations in exchange-correlation functionals. Use experimental XRD data (e.g., a = 4.73 Å, b = 5.70 Å, c = 4.95 Å) as a benchmark. Apply van der Waals corrections or DFT+U (for Fe 3d electrons) to improve agreement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
